molecular formula C13H16N6O B1487728 Tris(1-methyl-1H-pyrazol-5-yl)methanol CAS No. 92110-78-6

Tris(1-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1487728
CAS No.: 92110-78-6
M. Wt: 272.31 g/mol
InChI Key: ZFNQPPMXZGCPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(1-methyl-1H-pyrazol-5-yl)methanol is a sophisticated heterocyclic building block and ligand designed for advanced research applications. This compound features a central carbon atom bound to three 1-methyl-1H-pyrazol-5-yl groups, terminated by a methanol functional group, creating a unique three-dimensional architecture highly valuable in supramolecular chemistry and crystal engineering . Its primary research value lies in its potential as a multidentate ligand for constructing metal-organic frameworks (MOFs) and coordinating with transition metals to form complexes with potential catalytic activity . The three pyrazole rings can act as nitrogen donors, allowing the molecule to adopt various conformations—such as twisted or calyx forms—that significantly influence the final material's supramolecular arrangement and physical properties . Researchers utilize this compound to study how subtle structural changes affect self-assembly in both solid and liquid states, which is crucial for designing functional materials with tailored luminescent or catalytic properties . The presence of multiple heterocyclic rings also makes it a candidate for developing novel heterocyclic amino acid analogs and other complex molecular scaffolds in drug discovery . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

tris(2-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-17-10(4-7-14-17)13(20,11-5-8-15-18(11)2)12-6-9-16-19(12)3/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNQPPMXZGCPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=NN2C)(C3=CC=NN3C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288559
Record name Methanol, tris(1-methylpyrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92110-78-6
Record name Methanol, tris(1-methylpyrazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92110-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanol, tris(1-methylpyrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H NMR Characterization of Tris(1-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(1-methyl-1H-pyrazol-5-yl)methanol (often abbreviated as


 or similar C-scorpionate precursors) represents a specialized class of tripodal ligands used in bioinorganic modeling and coordination chemistry.[1] Unlike the more common 

-bound tris(pyrazolyl)methanes (which are synthesized from pyrazole and chloroform), this molecule is

-bound
at the 5-position, typically synthesized via the lithiation of 1-methylpyrazole.[1]

Accurate NMR characterization of this molecule is critical because the synthesis can often yield isomeric mixtures (C3-bound vs. C5-bound) or incomplete substitution products. This guide provides a definitive protocol for validating the structure of this compound using 1H NMR, emphasizing the distinction between regioisomers through symmetry analysis and NOE (Nuclear Overhauser Effect) experiments.

Structural Analysis & Symmetry

Before interpreting the spectrum, we must establish the symmetry arguments that define the expected signals.[1]

Molecular Geometry

The molecule consists of a central methanol carbon bonded to three identical 1-methylpyrazole rings attached at the C5 position.

  • Point Group:

    
     (in solution, assuming rapid rotation around the C-C bonds).
    
  • Chemical Equivalence: All three pyrazole rings are chemically equivalent. Consequently, the spectrum will appear as if it is a single pyrazole ring, but with integration values multiplied by three.[1]

Numbering Scheme

To ensure clarity in assignment, we use the standard pyrazole numbering:

  • N1: Methylated nitrogen.[2]

  • N2: Pyridine-like nitrogen.

  • C3: Carbon adjacent to N2 (bearing H3 ).[1]

  • C4: Carbon between C3 and C5 (bearing H4 ).

  • C5: Carbon attached to the central methanol group (Quaternary in this molecule).

G cluster_ring Internal Ring Connectivity Central Central Methanol (C-OH) Ring1 Pyrazole Ring 1 (Equiv) Central->Ring1 Bond to C5 Ring2 Pyrazole Ring 2 (Equiv) Central->Ring2 Bond to C5 Ring3 Pyrazole Ring 3 (Equiv) Central->Ring3 Bond to C5 N1 N1-Me (Singlet) C5 C5 (Quaternary) N1->C5 C4 C4-H (Doublet) C5->C4 C3 C3-H (Doublet) C4->C3

Figure 1: Connectivity and equivalence logic. The C5-attachment renders the standard H5 proton absent, leaving H3 and H4 as the only aromatic signals.[1]

Experimental Protocol

Sample Preparation[2][3][4][5][6][7]
  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    .
    • Reasoning: The hydroxyl proton (-OH) is often broad or invisible in CDCl

      
       due to rapid exchange. DMSO-
      
      
      
      forms strong hydrogen bonds with the alcohol, slowing exchange and usually revealing the OH as a sharp singlet, which is crucial for confirming the "methanol" vs "methane" oxidation state.[1]
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]

Acquisition Parameters
  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The quaternary carbons and the symmetry can lead to longer T1 relaxation times. Adequate delay ensures accurate integration ratios (critical for proving the 3:1 ring-to-methanol ratio).

  • Scans: 16-64 scans are sufficient due to the high equivalent proton count (e.g., 9 methyl protons).[1]

Data Interpretation & Assignment

The spectrum is deceptively simple due to the high symmetry. You will observe four distinct signal environments.

Expected Chemical Shifts (in DMSO- )
Signal AssignmentMultiplicityIntegrationApprox. Shift (

ppm)
Coupling (

Hz)
Notes
N-CH

Singlet (s)9H3.60 – 3.90-Sharp, intense singlet.[1]
H4 (Pyrazole)Doublet (d)3H6.10 – 6.40

Shielded relative to H3.[1]
H3 (Pyrazole)Doublet (d)3H7.30 – 7.60

Deshielded (adjacent to N).[1]
OH (Hydroxyl)Singlet (s)1H6.50 – 7.50-Broad; shift is conc./temp dependent.
Detailed Analysis
1. The Methyl Group (N-Me)

The most intense signal will be the N-methyl group. In 1-methylpyrazole, this appears around 3.9 ppm.[1] In the tris-substituted methanol, the electron-withdrawing effect of the central carbinol is balanced by the steric crowding.[1] Expect this signal to be distinct and integrate to 9 protons relative to the single OH proton.

2. The Aromatic Region (H3 vs. H4)

You will see two doublets in the aromatic region. Distinguishing them is key to confirming the regiochemistry (C5 vs C3 attachment).

  • H4: This proton is at the

    
    -position to the N1 nitrogen. It is typically more shielded (upfield, ~6.2 ppm).[1]
    
  • H3: This proton is adjacent to the pyridine-like N2 nitrogen. It is deshielded (downfield, ~7.4 ppm).[1]

  • Coupling: The coupling constant

    
     is characteristic of pyrazoles, typically 1.8 – 2.2 Hz .[1]
    
3. The Hydroxyl Proton

In DMSO-


, this appears as a singlet.[1][3] If the sample is dry, you may see coupling to the central carbon in a 

C satellite experiment, but in

H NMR, it is a singlet.[1] Validation: Adding a drop of D

O to the tube will cause this signal to disappear (deuterium exchange), confirming it is the -OH and not an impurity.

Validation & Troubleshooting (Self-Validating Protocols)

The primary risk in synthesizing this molecule is obtaining the C3-isomer or a mixture of regioisomers. The following logic tree ensures you have the correct C5-bound product.

The NOE Diagnostic Test

The definitive proof of C5-attachment is the Nuclear Overhauser Effect (NOE) .

  • Hypothesis:

    • If attached at C5 (Target): The N-Methyl group (N1) is spatially distant from H3 and H4. H4 is on the other side of the ring. Result: No strong NOE between N-Me and aromatic protons.

    • If attached at C3 (Isomer): The N-Methyl group (N1) is spatially adjacent to H5 . Result: Strong NOE between N-Me and the H5 aromatic proton.

  • Protocol: Irradiate the Methyl singlet (~3.8 ppm).

    • Target Molecule (C5-bound): You should see minimal to zero enhancement of the aromatic doublets.

    • Wrong Isomer (C3-bound): You will see significant enhancement of the lower-field aromatic doublet (H5).

Logic Start Acquire 1H Spectrum Count Count Signals: 1x Methyl (9H), 2x Arom (3H), 1x OH Start->Count Decision1 Are there extra aromatic signals? Count->Decision1 Impurity Mixture of Isomers (Purify via Recrystallization) Decision1->Impurity Yes Clean Perform NOE/NOESY Irradiate N-Me Decision1->Clean No NOE_Result Observe Aromatic Region Clean->NOE_Result Wrong Strong NOE to Arom H (Indicates C3-bound isomer) NOE_Result->Wrong Enhancement Correct No/Weak NOE to Arom H (Confirms C5-bound structure) NOE_Result->Correct No Enhancement

Figure 2: Validation workflow for confirming regio-purity of the C5-bound ligand.

Common Impurities[3]
  • 1-Methylpyrazole (Starting Material): Look for a triplet/doublet of doublets at ~6.2 ppm (H4) and two other signals. The integration will not match the 9:3:3:1 ratio.

  • Tris(1-methylpyrazol-5-yl)methane (Over-reduction): If the reaction was quenched incorrectly or reduced, the OH signal will be replaced by a CH singlet (typically ~8-9 ppm).

References

  • Synthesis and Lithiation Logic

    • Begtrup, M. (2001).[1] "Lithiation of Pyrazoles." Science of Synthesis. This establishes the C5-lithiation preference for N-substituted pyrazoles.

    • Source: [1]

  • Analogous C-Scorpionate Characterization

    • Pettinari, C., et al. (2004).[1] "Tris(pyrazolyl)methane Ligands: Syntheses and Structures." European Journal of Inorganic Chemistry. Describes the NMR behavior of chemically equivalent pyrazole rings in tripodal systems.

    • Source: [1]

  • Chemical Shift Verification (1-Methylpyrazole derivatives)

    • National Institute of Advanced Industrial Science and Technology (AIST). "1-Methylpyrazole 1H NMR Spectrum." Spectral Database for Organic Compounds (SDBS).[1]

    • Source: [1]

  • General Pyrazole NMR Data

    • Claramunt, R. M., et al. (2013).[1] "The Use of NMR Spectroscopy to Study Tautomerism." Chemical Reviews. Provides foundational data on pyrazole coupling constants and shifts.

    • Source: [1]

Sources

Physicochemical Architecture of Tris(pyrazolyl)methane (Tpm) Ligands: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Tris(pyrazolyl)methane Ligands Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Introduction: The "Neutral Scorpionate" Paradigm

In the landscape of tridentate nitrogen ligands, tris(pyrazolyl)methane (Tpm) ligands occupy a critical niche as the neutral, isosteric analogues of the ubiquitous, anionic tris(pyrazolyl)borate (Tp) ligands. Often termed "neutral scorpionates," Tpm ligands offer a distinct physicochemical profile that allows researchers to modulate the electronic density at the metal center without altering the primary coordination geometry.

While Tp ligands create electron-rich, neutral complexes with mono-cationic metals, Tpm ligands—being neutral themselves—generate cationic complexes with the same metals. This fundamental switch in overall charge dictates solubility, reactivity, and the electrostatic potential around the metal active site, making Tpm ligands indispensable for modeling cationic active sites in metalloenzymes and developing electrophilic catalysts.

Core Distinction: Tpm vs. Tp
FeatureTris(pyrazolyl)methane (Tpm )Tris(pyrazolyl)borate (Tp )
Bridgehead Atom Carbon (

)
Boron (

)
Ligand Charge Neutral (

)
Monoanionic (

)
Complex Charge (with

)
Cationic (

)
Neutral (

)
Donor Strength Moderate

-donor
Strong

-donor (due to negative charge)
Solubility Organic solvents (DCM, MeCN)Organic solvents (non-polar favored)
Water Solubility Insoluble (unless sulfonated)Insoluble (unless functionalized)

Molecular Architecture & Electronic Properties[5]

Electronic Profiling: The Sigma-Donor/Pi-Acceptor Balance

The Tpm ligand coordinates primarily through the


 nitrogens of the three pyrazole rings. Unlike phosphines, Tpm is a predominantly 

-donor
ligand with negligible

-acceptor character on the pyrazole rings themselves. However, the net electron density at the metal center is significantly lower in Tpm complexes compared to Tp analogues.

Mechanism of Action:

  • Charge Effect: The lack of anionic charge on the Tpm ligand means it cannot compensate for the positive charge of the metal ion.

  • Back-Bonding Modulation: In carbonyl complexes, the metal center in a Tpm complex is more electron-deficient (cationic). Consequently, it engages in weaker

    
     back-bonding .
    
  • Spectroscopic Signature: This is quantitatively observable in IR spectroscopy. Tpm-metal-carbonyl complexes exhibit higher

    
     stretching frequencies  compared to their Tp counterparts.
    

Table 1: Comparative Carbonyl Stretching Frequencies (


) 
Note: Higher wavenumbers indicate a stronger 

bond and weaker Metal-Carbon back-bonding.
Complex TypeLigand SystemMetal Oxidation StateTypical

(

)
Electronic Interpretation
Anionic/Neutral

(Borate)


Electron-rich metal; Strong back-bonding.
Cationic

(Methane)


Electron-poor metal; Weak back-bonding.
Shift

to

Tpm creates electrophilic metal centers.
Steric Properties and Cone Angle

The steric bulk of Tpm is defined by the substituents at the 3- and 5-positions of the pyrazole rings.

  • Apical C vs. B: The C-N bond length (

    
     Å) is shorter than the B-N bond length (
    
    
    
    Å). This pulls the pyrazole rings slightly closer to the central axis in Tpm, potentially creating a tighter "pocket" but also increasing inter-ring steric clash if bulky substituents are present.
  • Cone Angle: The effective cone angle is comparable to Tp but "harder" due to the rigid methine cap.

Structural Dynamics: The Equilibrium

A critical feature of Tpm coordination chemistry is the lability of the M-N bonds. Unlike the robust, electrostatically reinforced M-N bonds in anionic Tp complexes, the neutral Tpm-Metal interaction is susceptible to "arm-off" dissociation.

  • 
     Mode:  Facial coordination (tripodal).[1] The thermodynamic product for octahedral 
    
    
    
    metals.
  • 
     Mode:  Bidentate coordination with one dangling pyrazole arm. This mode is kinetically accessible and often stabilized by:
    
    • Steric crowding at the metal center.

    • The presence of a strong fourth ligand (e.g., in square planar

      
       complexes).
      
    • Solvent coordination.

This flexibility makes Tpm complexes excellent hemilabile catalysts , where the third arm can dissociate to open a coordination site for substrate binding and re-associate to stabilize the intermediate.

Visualization: Coordination Dynamics

CoordinationDynamics TpmFree Free Tpm Ligand (Fluxional in Solution) Kappa3 κ3-Coordination (Facial, Tripodal) Thermodynamic Sink TpmFree->Kappa3 + Metal Ion Kappa2 κ2-Coordination (Bidentate, One Arm Free) Catalytically Active Kappa3->Kappa2 Steric Pressure / Solvent Invasion Substrate Substrate Binding (Open Site) Kappa2->Substrate Substrate Entry Substrate->Kappa3 Product Release (Re-chelation)

Figure 1: The hemilabile equilibrium between


 and 

modes facilitates catalytic cycles by reversibly opening coordination sites.

Synthesis & Functionalization Protocols

Historically, Tpm synthesis via the Peterson rearrangement was low-yielding and difficult. The modern standard is the Phase-Transfer Catalyzed (PTC) Condensation , optimized by Reger et al. This method is robust, scalable, and self-validating via NMR monitoring.

Protocol: Phase-Transfer Synthesis of Tpm

Objective: Synthesis of


 (Tris(3,5-dimethylpyrazolyl)methane).

Reagents:

  • Chloroform (

    
    ): Acts as the reagent (carbon source) and solvent.
    
  • 3,5-Dimethylpyrazole (

    
    ): Nucleophile.
    
  • Sodium Carbonate (

    
    ): Base (neutralizes HCl).
    
  • Tetrabutylammonium bromide (TBAB): Phase transfer catalyst.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 3,5-dimethylpyrazole (4.0 eq) in excess chloroform (

    
    ).
    
  • Phase Assembly: Add a concentrated aqueous solution of

    
     (excess, ~20 eq) and catalytic TBAB (0.05 eq).
    
  • Reflux (The Critical Step): Reflux the biphasic mixture vigorously for 48–72 hours.

    • Causality: Vigorous stirring is essential to maximize the interfacial surface area for the PTC to transport the deprotonated pyrazolate anion into the organic phase where it attacks the chloroform.

  • Monitoring: Monitor via

    
     NMR.
    
    • Self-Validation: Look for the disappearance of the pyrazole N-H signal and the appearance of the unique methine proton singlet (

      
      ) around 
      
      
      
      8.0–8.5 ppm.
  • Workup:

    • Separate organic layer.

    • Wash with water to remove inorganic salts.

    • Dry over

      
       and evaporate 
      
      
      
      .
  • Purification: Recrystallize from Ethanol/Water or sublimate to remove unreacted pyrazole.

Functionalization of the Apical Carbon

Functionalizing the "back" of the scorpion (the methine carbon) allows for immobilization on surfaces.

  • Lithiation: The methine proton is acidic enough to be deprotonated by

    
    -BuLi at -78°C.
    
  • Quenching: The resulting carbanion

    
     can be quenched with electrophiles (e.g., alkyl halides, 
    
    
    
    , or sulfonating agents like
    
    
    to yield water-soluble Tpms ).
Visualization: Synthetic Pathway

SynthesisWorkflow Start Reagents: Pyrazole + CHCl3 + Na2CO3 PTC Add Phase Transfer Catalyst (TBAB) Start->PTC Reflux Vigorous Reflux (72h) Biphasic Reaction PTC->Reflux Anion Transport Check Checkpoint: 1H NMR Methine Singlet @ ~8 ppm? Reflux->Check Check->Reflux No (Continue) Purify Workup & Recrystallization Check->Purify Yes Product Pure Tpm Ligand Purify->Product

Figure 2: Phase-transfer synthesis workflow for Tpm ligands ensuring high yield and purity.

Solubility and Stability Profile

SolventSolubilityStabilityNotes
Dichloromethane HighStableIdeal for synthesis and crystallization.
Acetonitrile HighStableCommon solvent for electrochemical studies.
Water InsolubleStable (pH 2-10)Requires sulfonation (

) for water solubility.
Acidic Media ModerateHydrolytically UnstableThe C-N bond is acid-sensitive; prolonged exposure to strong acid cleaves pyrazoles.

Critical Stability Note: Unlike Tp ligands, which are prone to B-N bond hydrolysis in acidic media, Tpm ligands have C-N bonds that are generally more resistant to hydrolysis, although they can still degrade under harsh acidic conditions. However, the Tpm ligand is oxidatively robust, making it suitable for high-valent metal oxidation catalysis.

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.
  • Reger, D. L., et al. (2000). "Synthesis of Tris(pyrazolyl)methane Ligands: An Improved Protocol". Journal of Chemical Crystallography. Link

  • Bigmore, H. R., et al. (2000). "Cationic Tris(pyrazolyl)methane Complexes of Manganese". Dalton Transactions.[2] (Source for Carbonyl stretching frequency comparisons).

  • Kläui, W., et al. (2000).[3] "Tris(pyrazolyl)methanesulfonates: A Novel Class of Water-Soluble Ligands".[4][5][3] Angewandte Chemie International Edition. Link

  • Pettinari, C., & Pettinari, R. (2005). "Coordination Chemistry of Tris(pyrazolyl)methane Ligands". Coordination Chemistry Reviews. Link

Sources

Tris(1-methyl-1H-pyrazol-5-yl)methanol CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the properties, synthesis, and applications of Tris(1-methyl-1H-pyrazol-5-yl)methanol , a specialized tripodal ligand precursor used in coordination chemistry and bioinorganic modeling.

CAS Number: 92110-78-6 Formula: C₁₃H₁₆N₆O Molecular Weight: 272.31 g/mol

Executive Summary

This compound is a tripodal, alcohol-functionalized ligand belonging to the "C-scorpionate" family. Unlike the more common Tris(pyrazolyl)borates (Tp) or Tris(pyrazolyl)methanes (Tpm) where the pyrazoles are attached via nitrogen, this compound features three 1-methylpyrazole rings attached to a central methanol carbon via the C5 position .

This structural nuance creates a neutral, facial (fac)


 donor set (potentially 

if the alcohol is non-coordinating or

if deprotonated to an alkoxide). It is primarily utilized in bioinorganic chemistry to model the active sites of metalloenzymes (e.g., Zinc Carbonic Anhydrase) and in medicinal chemistry as a high-density pyrazole scaffold.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The compound is characterized by its steric bulk and the specific basicity of the pyrazole nitrogen donors.

Table 1: Physicochemical Specifications
PropertyValueNote
CAS Number 92110-78-6 Unique identifier.
IUPAC Name This compoundDenotes C5-attachment.
Molecular Formula

Molecular Weight 272.31 g/mol
Appearance White to off-white crystalline solidTypical for azolyl-methanols.
Solubility Soluble in DCM, CHCl₃, MeOH, DMSO; Insoluble in HexanesPolar organic solubility.
pKa (Ligand) ~6.0 - 7.0 (estimated for pyrazole N)Less basic than imidazole analogs.
Donor Set

(neutral) or

(anionic)
Facial coordination mode.

Synthesis & Preparation Protocol

The synthesis relies on the directed lithiation of 1-methylpyrazole. Unlike unsubstituted pyrazole, 1-methylpyrazole undergoes lithiation exclusively at the C5 position due to the directing effect of the N1-methyl group and the coordination of the lithium ion to N2.

Reaction Pathway[8][10]
  • Lithiation: 1-Methylpyrazole is treated with n-Butyllithium (n-BuLi) to generate the 5-lithio species.

  • Carbonylation: The organolithium intermediate reacts with an electrophilic carbonate source (Diethyl carbonate) to form the tertiary alcohol.

Detailed Methodology

Reagents:

  • 1-Methyl-1H-pyrazole (3.3 equiv)

  • n-Butyllithium (3.3 equiv, 1.6 M in hexanes)

  • Diethyl carbonate (1.0 equiv)

  • Dry THF (Solvent)

  • Ammonium chloride (sat. aq., Quench)[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel. Maintain an inert atmosphere (

    
     or Ar).
    
  • Lithiation:

    • Charge the flask with 1-Methylpyrazole and dry THF . Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise over 30 minutes. The solution may turn yellow/orange.

    • Mechanism:[2] The kinetic acidity of C5 is exploited here. Stir at -78°C for 1 hour, then allow to warm to 0°C for 30 minutes to ensure complete lithiation.

  • Coupling:

    • Cool the mixture back to -78°C .

    • Add Diethyl carbonate (dissolved in minimal THF) dropwise.

    • Stoichiometry Control: The 3:1 ratio is critical to drive the reaction to the alcohol stage rather than the ketone.

  • Completion: Allow the reaction to warm to room temperature (RT) overnight.

  • Workup:

    • Quench carefully with saturated

      
       .
      
    • Extract the aqueous layer with Dichloromethane (DCM) (

      
      ).
      
    • Combine organic layers, dry over

      
      , and concentrate under vacuum.
      
  • Purification: Recrystallize from hot Ethyl Acetate/Hexanes or purify via flash column chromatography (Silica, 5-10% MeOH in DCM) to yield the product as a white solid.

Synthesis Visualization

SynthesisPath Start 1-Methylpyrazole Lithiation Lithiation (n-BuLi, THF, -78°C) Start->Lithiation Intermed 1-Methyl-5-lithiopyrazole Lithiation->Intermed C-H Activation Coupling Carbonylation (Diethyl Carbonate) Intermed->Coupling 3.0 Equiv Product This compound (CAS 92110-78-6) Coupling->Product Nucleophilic Addition

Figure 1: Synthetic pathway for this compound via directed lithiation.

Coordination Chemistry & Reactivity

This ligand is a C-scorpionate analog. It binds metal centers in a tripodal facial (fac) mode.

Ligand Features
  • Steric Bulk: The three methyl groups at the N1 position point away from the metal center (since binding is via N2), but the pyrazole rings themselves create a protective pocket.

  • Electronic Properties: Pyrazoles are moderate

    
    -donors and weak 
    
    
    
    -acceptors. The resulting metal complexes are often less electron-rich than their imidazole analogs (e.g., Tris(1-methylimidazol-2-yl)methanol), making the metal center more Lewis acidic.
  • Alcohol Functionality: The apical -OH group can:

    • Remain non-coordinating (pendant).

    • Coordinate as a neutral alcohol (

      
      ).
      
    • Deprotonate to form an alkoxide (

      
      ), neutralizing the metal charge.
      
Coordination Diagram

Coordination Metal Metal Center (Zn²⁺, Cu²⁺) N1 N (Py1) N1->Metal Coordination N2 N (Py2) N2->Metal N3 N (Py3) N3->Metal Carbon C (Apical) Carbon->N1 Carbon->N2 Carbon->N3 OH OH / O⁻ Carbon->OH OH->Metal Optional

Figure 2: Facial coordination mode of the ligand to a metal center. The apical OH may or may not coordinate.

Applications in Research

Bioinorganic Modeling (Zinc Enzymes)

The primary application of this ligand is in modeling the active sites of Zinc metalloenzymes such as Carbonic Anhydrase and Liver Alcohol Dehydrogenase.

  • Mechanism: The

    
     donor set mimics the three Histidine residues often found in zinc active sites.
    
  • Advantage: The neutral charge of the ligand allows for the isolation of cationic zinc complexes

    
    , which are often more reactive and soluble than neutral complexes formed by anionic ligands like Tp.
    
Medicinal Chemistry Scaffold

While primarily a ligand, the Tris(pyrazolyl)methyl motif is explored in drug discovery as a rigid, 3D scaffold.

  • Fragment-Based Design: The high nitrogen content and defined geometry make it an attractive core for constructing globular inhibitors.

  • Metallodrugs: Complexes of this ligand with Copper or Ruthenium are investigated for anticancer activity , exploiting the stability of the scorpionate chelate to deliver the metal to the tumor site.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

  • Disposal: Dispose of as organic nitrogenous waste.

References

  • Trofimenko, S. (1999). Scorpionates: The Coordination Chemistry of Polypyrazolylborates and Related Ligands. Imperial College Press. Link

  • Parkin, G. (2004). "Synthetic analogues of zinc enzymes that feature tripodal ligands". Chemical Reviews, 104(2), 699-767. Link

  • Reger, D. L., et al. (2000). "Syntheses and structures of tris(pyrazolyl)methane ligands". Journal of Chemical Crystallography.
  • Begtrup, M. (1993). "Lithiation of 1-substituted pyrazoles". Journal of the Chemical Society, Perkin Transactions 1.

Sources

The Chemistry of Scorpionate Ligands and Their Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Since their discovery by Swiatoslaw Trofimenko in 1966, scorpionate ligands have become a cornerstone of coordination chemistry, offering a versatile and tunable platform for the development of novel metal complexes.[1][2] This technical guide provides an in-depth exploration of the core principles of scorpionate ligands and their analogues. We will delve into their synthesis, coordination chemistry, and the causal relationships between their structural modifications and the resulting properties of their metal complexes. Furthermore, this guide will highlight their diverse applications in catalysis, bioinorganic chemistry, and materials science, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage the unique attributes of this remarkable class of ligands.

Introduction: The "Sting" of a Versatile Ligand

The term "scorpionate" was first coined by Trofimenko to vividly describe the binding mode of the archetypal hydrotris(pyrazolyl)borate (Tp) ligands.[2][3] These tridentate ligands bind to a metal center in a facial (fac) manner, with two of the donor arms acting like the pincers of a scorpion and the third arm arching over to "sting" the metal.[1][2] This unique coordination geometry provides a stable and sterically controlled environment around the metal ion, making scorpionate ligands invaluable "spectator" ligands that can be tailored to influence the reactivity and properties of the resulting metal complex.[1]

The foundational discovery of Tp ligands opened up "a new and fertile field of remarkable scope," leading to the development of a vast family of related structures.[1][2] This guide will explore the nuances of these fascinating molecules, from the classic Tp systems to their diverse analogues.

The Anatomy of a Scorpionate Ligand: Structure and Classification

Scorpionate ligands are tripodal, meaning they have three donor arms connected to a central bridging atom or group. The nature of these components dictates the ligand's properties and subsequent coordination chemistry.

Homoscorpionates vs. Heteroscorpionates

Scorpionate ligands can be broadly categorized into two main families:

  • Homoscorpionates: These ligands possess three identical donor arms. The original work by Trofimenko focused on homoscorpionates where three pyrazolyl groups are attached to a central boron atom.[2]

  • Heteroscorpionates: In contrast, heteroscorpionates feature two or more different types of donor groups attached to the central atom.[1][2] This allows for a finer tuning of the electronic and steric environment around the coordinated metal.

The Central Bridging Atom: Beyond Boron

While the classic scorpionates are based on a boron bridge, a wide variety of analogues have been developed by replacing boron with other atoms, leading to ligands with distinct properties.[4][5]

Central Atom/GroupLigand Class AbbreviationKey Characteristics
Boron (B)TpAnionic, classic scorpionate
Carbon (C)TpmNeutral, similar geometry to Tp
Silicon (Si)TpS-
Phosphorus (P)TpP-
Nitrogen (N)--

This versatility in the central atom allows for the synthesis of a diverse library of ligands with tailored electronic and steric properties.[4]

Synthesis of Scorpionate Ligands: A Practical Approach

The synthesis of scorpionate ligands is generally straightforward, making them accessible to a wide range of researchers. The most common methods for preparing the two major classes, tris(pyrazolyl)borates (Tp) and tris(pyrazolyl)methanes (Tpm), are outlined below.

Synthesis of Tris(pyrazolyl)borate (Tp) Ligands

The synthesis of Tp ligands typically involves the reaction of a pyrazole with an alkali metal borohydride, such as potassium borohydride (KBH₄), often in a neat reaction or in a high-boiling solvent.[1][6][7] The reaction proceeds through the sequential substitution of the hydride ions on the borohydride with pyrazolyl groups, evolving hydrogen gas in the process.[2][6]

Experimental Protocol: Synthesis of Potassium Hydrotris(3,5-dimethylpyrazolyl)borate (KTp)*

  • Reactants: 3,5-dimethylpyrazole and potassium borohydride (KBH₄).

  • Procedure: a. Combine 3,5-dimethylpyrazole and KBH₄ in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically performed neat (without solvent) or in a high-boiling solvent like toluene. c. The reaction progress can be monitored by the evolution of hydrogen gas. d. Once the reaction is complete, the crude product is cooled and can be purified by recrystallization.

Synthesis_of_KTp reactants 3,5-dimethylpyrazole + KBH₄ intermediate1 [H₃B(pz*)]⁻ reactants->intermediate1 Heat, -H₂ intermediate2 [H₂B(pz*)₂]⁻ intermediate1->intermediate2 Heat, -H₂ product K[HB(pz*)₃] (KTp*) intermediate2->product Heat, -H₂

Caption: Synthetic pathway for KTp*.

Synthesis of Tris(pyrazolyl)methane (Tpm) Ligands

The synthesis of C-centered scorpionates, such as tris(pyrazolyl)methane (Tpm), offers greater variability due to the rich chemistry of carbon.[1] A common route involves the reaction of a pyrazole with chloroform or bromoform in the presence of a base.

Coordination Chemistry: The Scorpion's Embrace

The defining characteristic of scorpionate ligands is their ability to coordinate to a metal center in a facial, tridentate (κ³) fashion.[1][2][3] This coordination mode is often described as a C₃ᵥ "cap" on the metal, occupying one face of a coordination polyhedron, such as an octahedron or a tetrahedron.[1][8]

However, the coordination of scorpionate ligands is not limited to this κ³ mode. They can exhibit a variety of binding modes, including:

  • κ²-N,N': Bidentate coordination, where only two of the pyrazole rings are bound to the metal.[1]

  • κ¹: Monodentate coordination.[1]

  • κ⁰: The ligand acts as an uncoordinated counterion.[1]

The specific coordination mode is influenced by the steric bulk of the substituents on the pyrazole rings and the nature of the metal center.

Coordination_Modes cluster_kappa3 κ³-N,N',N'' (Tridentate) cluster_kappa2 κ²-N,N' (Bidentate) M Metal N1 N M->N1 N2 N M->N2 N3 N M->N3 B B N1->B N2->B N3->B M2 Metal N4 N M2->N4 N5 N M2->N5 B2 B N4->B2 N5->B2 N6 N N6->B2

Caption: Common coordination modes of Tp ligands.

Scorpionate Analogues: Expanding the Arsenal

The versatility of scorpionate chemistry is further enhanced by the development of numerous analogues that introduce different donor atoms or structural motifs.

Sulfur-Containing Scorpionates: The "Soft" Touch

By replacing the pyrazole nitrogen donors with sulfur atoms, a class of "soft" scorpionate ligands, known as Tm ligands, can be synthesized.[2] These ligands are typically derived from methimazole and exhibit a preference for softer metal ions. The synthesis of the sodium salt of hydrotris(methimazolyl)borate (NaTm) is achieved by heating methimazole and sodium borohydride together.[2]

Tripodal Phosphine Ligands

A range of tripodal phosphine ligands, such as HC(CH₂PR₂)₃ and N(CH₂CH₂PPh₂)₃, are also considered scorpionate analogues.[2] These ligands offer a different electronic profile compared to their nitrogen-based counterparts and have found applications in catalysis.

Applications: The Impact of Scorpionate Chemistry

The unique properties of scorpionate ligands have led to their widespread use in various fields of chemistry. Their ability to act as stabilizing and sterically demanding "spectator" ligands makes them ideal for a range of applications.[1]

Homogeneous Catalysis

Scorpionate complexes have proven to be highly effective catalysts for a variety of organic transformations, including:

  • Olefin Polymerization: Bulky scorpionate ligands, such as those derived from 3,5-disubstituted pyrazoles, have been instrumental in the development of catalysts for olefin polymerization.[2][6] The steric bulk of the ligand helps to create a well-defined active site and control the polymer's properties.

  • C-H Bond Activation: Late transition metal complexes of scorpionate ligands are active in the activation of C-H bonds, a fundamentally important transformation in organic synthesis.[1]

  • Carbene and Nitrene Transfer Reactions: Scorpionate complexes, particularly those of copper(I), are known to catalyze C-C, C-O, and C-N bond formation via carbene and nitrene transfer mechanisms.[1]

  • Sustainable Polymer Synthesis: Scorpionate-based catalysts are being explored for the preparation of biorenewable and biodegradable polymers like polylactides (PLAs) and polycarbonates (PCs).[9]

Bioinorganic Chemistry: Mimicking Nature's Catalysts

Scorpionate ligands have been extensively used to model the active sites of metalloenzymes.[1][8] The facial coordination of three nitrogen donors from a Tp ligand can mimic the coordination environment provided by three histidine residues in proteins.[7] This has allowed for the synthesis of structural and functional models of enzymes such as:

  • Hemerythrin: A diiron-containing oxygen transport protein.[7]

  • Xanthine Oxidase: A molybdoenzyme involved in purine metabolism.[7]

  • Blue Copper Proteins: Involved in electron transfer processes.[1]

Drug Development and Medicinal Chemistry

Recent research has highlighted the potential of scorpionate complexes as therapeutic agents, particularly in the field of oncology.[4][10] Copper and ruthenium scorpionate complexes have shown promising cytotoxicity against various cancer cell lines, often exceeding the efficacy of conventional chemotherapeutics.[4] The mechanism of action is thought to involve redox activity and mitochondrial disruption, leading to selective cancer cell death.[4]

Materials Science

The structural diversity of scorpionate complexes has also led to their application in materials science. Some metal-scorpionate complexes form coordination polymers and metal-organic frameworks (MOFs) with interesting electronic, magnetic, and optical properties.[1] Lanthanide scorpionate complexes, for instance, have been shown to exhibit near-infrared electroluminescence, making them promising materials for optoelectronic devices.[3]

Conclusion and Future Outlook

The field of scorpionate chemistry, initiated by the seminal work of Trofimenko, continues to be a vibrant and rapidly evolving area of research. The modular nature of these ligands, allowing for the fine-tuning of their steric and electronic properties, ensures their continued relevance in the design of novel metal complexes with tailored reactivity and function. From fundamental studies in coordination chemistry to cutting-edge applications in catalysis, bioinorganic chemistry, and medicine, scorpionate ligands and their analogues are poised to play an increasingly important role in addressing some of the most pressing scientific challenges of our time. The ongoing exploration of new scorpionate architectures and their metal complexes promises to unlock even more exciting discoveries and applications in the years to come.

References

  • Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies.
  • Scorpionate ligand - Wikipedia. Available from: [Link]

  • The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? Available from: [Link]

  • The exciting coordination chemistry of c-scorpionate compounds - ULisboa Research Portal. Available from: [Link]

  • Scorpionate ligand - Grokipedia. Available from: [Link]

  • Trispyrazolylborate - Grokipedia. Available from: [Link]

  • Synthesis and Complexes of the New Scorpionate Ligand Tris[3-(4-benzonitrile)-pyrazol-1-yl]borate | Request PDF - ResearchGate. Available from: [Link]

  • Water-Soluble C-Scorpionate Complexes - Catalytic and Biological Applications. Available from: [Link]

  • A Family of Homo- and Heteroscorpionate Ligands: Applications to Bioinorganic Chemistry | Request PDF - ResearchGate. Available from: [Link]

  • Coordination Chemistry of Novel Scorpionate Ligands Based on 3-Cyclohexylpyrazole and 3-Cyclohexyl-4-bromopyrazole - ACS Publications. Available from: [Link]

  • Applications of Scorpionate Ligands. Available from: [Link]

  • Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - RSC Publishing. Available from: [Link]

  • Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing). Available from: [Link]

  • Synthesis and Characterization of Transition Metal Scorpionate Complexes for Redox Shuttle Applications in Dye-Sensitized Solar - eGrove. Available from: [Link]

  • Special Issue : Scorpionate Ligands: Ever-Young Chemistry Tools - MDPI. Available from: [Link]

  • Synthesis and Complexes of the New Scorpionate Ligand Tris[3-(4-benzonitrile)-pyrazol-1-yl]borate | Australian Journal of Chemistry | ConnectSci. Available from: [Link]

  • Tp ligand - chemeurope.com. Available from: [Link]

  • Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts - PMC. Available from: [Link]

  • Synthesis of New Series of Transition Metal Complexes with Poly (Pyrazolyl) Borates. Available from: [Link]

  • Trispyrazolylborate - Wikipedia. Available from: [Link]

  • Novel Chemotherapeutic Agents - The Contribution of Scorpionates - PubMed. Available from: [Link]

Sources

Molecular Structure and Conformation of Substituted Tris(pyrazolyl)methanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(pyrazolyl)methanes (Tpm) represent the neutral, isoelectronic analogs of the ubiquitous anionic tris(pyrazolyl)borate (Tp) ligands. Often termed "C-scorpionates," these tripodal ligands offer a distinct advantage in drug development: neutrality . Unlike their boron counterparts, Tpm ligands form cationic complexes with mono-cationic metal cores (e.g.,


), a property critical for tuning mitochondrial accumulation and membrane permeability in metallodrugs.

This guide details the structural dynamics, synthesis, and conformational switching of Tpm ligands, with a specific focus on their application in Technetium-99m and Rhenium-188 radiopharmaceuticals.

Structural Fundamentals & The Scorpionate Effect

The Tpm ligand system consists of three pyrazole rings bound to a central methine carbon (


 hybridized). Its coordination chemistry is defined by the "Scorpionate Effect," where the ligand binds a metal center in a facial (fac) geometry.[1]
The Tpm vs. Tp Dichotomy

While structurally homologous to Tp, the Tpm ligand alters the electronic landscape of the resulting complex significantly.

FeatureTris(pyrazolyl)borate (Tp)Tris(pyrazolyl)methane (Tpm)
Bridgehead Atom Boron (B)Carbon (C)
Ligand Charge Anionic (-1)Neutral (0)
Complex Charge Often Neutral (with

)
Cationic (with

)
Hydrolytic Stability Susceptible to B-N hydrolysisHigh (C-N bond is robust)
Field Strength Strong

-donor
Moderate

-donor, weak

-acceptor
Regio-Steric "Regimes"

The conformation of Tpm is dictated by substituents at the 3- and 5-positions of the pyrazole rings.

  • 3-Position (Proximal): Controls steric crowding at the metal center. Bulky groups (e.g., t-Bu, Ph) can force a coordination switch from

    
     to 
    
    
    
    .
  • 5-Position (Distal): Forms a "pocket" around the methine proton but has minimal impact on metal coordination geometry.

Figure 1: Structural classification and coordination modes of Scorpionate ligands. Tpm ligands exhibit hemilability, switching between


 and 

modes based on steric pressure.

Conformational Dynamics: vs.

The utility of Tpm ligands in catalysis and drug delivery relies on their hemilability.

The Steric Switch

In the ideal


 conformation, the ligand possesses 

symmetry. However, as the size of the substituent at the 3-position (

) increases, the inter-ring repulsion destabilizes the facial arrangement.
  • Regime A (

    
     = H, Me):  The ligand binds predominantly in 
    
    
    
    . The metal sits in a comfortable octahedral or distorted octahedral environment.
  • Regime B (

    
     = Ph, t-Bu):  The steric clash forces one pyrazole ring to detach, resulting in a 
    
    
    
    coordination with a "dangling" pyrazole. This opens a coordination site on the metal, which is crucial for catalytic turnover or substrate binding.
The Methine Probe

The methine proton (


) serves as a sensitive NMR probe for conformation.
  • Free Ligand:

    
     ppm (depending on substituents).
    
  • Coordinated (

    
    ):  Significant downfield shift due to the electron-withdrawing effect of the cationic metal center.
    
  • Symmetry Breaking: In

    
     complexes, the 
    
    
    
    symmetry is broken, often resulting in complex splitting patterns or broadening at room temperature due to rapid fluxional exchange (the "tumbling" of the scorpionate).

Synthesis Protocol: Phase-Transfer Catalysis[2][3]

The most robust method for synthesizing symmetric substituted Tpm ligands is the Phase-Transfer Catalyzed (PTC) condensation of pyrazoles with chloroform. This method supersedes older, lower-yielding Peterson rearrangement protocols.

Protocol: Synthesis of Tris(3,5-dimethylpyrazolyl)methane ( )[4]

Objective: Synthesis of


 via PTC.

Materials:

  • 3,5-Dimethylpyrazole (30 mmol)

  • Chloroform (

    
    ) (Reagent grade, excess)
    
  • Potassium Carbonate (

    
    ) (Solid, anhydrous)
    
  • Tetrabutylammonium hydrogen sulfate (TBAHS) (5 mol% catalyst)

  • Solvent: Refluxing chloroform (acts as reactant and solvent)

Step-by-Step Workflow:

  • Preparation: In a 250 mL round-bottom flask equipped with a heavy-duty magnetic stir bar and reflux condenser, combine 3,5-dimethylpyrazole (2.88 g, 30 mmol) and

    
     (16.6 g, 120 mmol).
    
  • Solvation: Add

    
     (50 mL).
    
  • Catalysis: Add TBAHS (0.51 g, 1.5 mmol).

  • Reaction: Heat the mixture to vigorous reflux for 48–72 hours. Crucial: Vigorous stirring is required to maximize the surface area between the solid base and the organic phase.

  • Monitoring: Monitor reaction progress by TLC (Silica, 5% MeOH/DCM) or by the disappearance of the pyrazole N-H stretch in IR (

    
    ).
    
  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      ).
      
    • Wash the filtrate with water (

      
       mL) to remove catalyst residues.
      
    • Dry organic layer over

      
       and evaporate in vacuo.
      
  • Purification: Recrystallize the crude residue from Ethanol/Hexane or purify via column chromatography (Silica, Gradient Hexane

    
     EtOAc).
    
    • Yield expectation: 40–60%.

Figure 2: Phase-Transfer Catalysis workflow for Tpm synthesis. The interface between solid carbonate and chloroform is critical.

Applications in Drug Discovery: The Tricarbonyl Core

The primary application of Tpm ligands in medicinal chemistry is in the stabilization of the Group 7 tricarbonyl cores:


 and 

.
The "2+1" vs. "3" Strategy

In radiopharmaceutical design, the Tpm ligand acts as a tridentate chelator (the "3" strategy), occupying three facial sites. This leaves no sites for co-ligands, meaning the Tpm itself must carry the targeting vector (bioconjugation) or the complex itself must act as the perfusion agent.

Cationic Heart Imaging Agents

Unlike Tc-Sestamibi (monocationic), Tpm complexes of Tc(I) are robustly cationic and smaller.

  • Mechanism: The

    
     cation mimics potassium ions, driven into cardiomyocytes by the negative mitochondrial potential.
    
  • Advantage: The Tpm ligand can be functionalized at the "tail" (methine carbon) or the pyrazole rings to adjust lipophilicity (

    
    ), optimizing liver clearance vs. heart uptake.
    

Key Data Point: Complexes of the type


 show high stability in saline and serum, with no ligand displacement by histidine or cysteine over 24 hours [1, 4].
Functionalization Logic

To attach a drug or targeting peptide to a Tpm core, the methine carbon is the preferred attachment point to maintain the


 symmetry of the metal binding face.
  • Route: Deprotonation of the formed Tpm (using

    
    -BuLi) followed by quenching with an electrophile (e.g., alkyl halide linked to a peptide).
    

Characterization Checklist

When validating a new Tpm derivative, ensure the following data is collected:

TechniqueObservationStructural Inference
1H NMR Methine Singlet (

8–9 ppm)
Confirms formation of the tripod bridge.
1H NMR Pyrazole H4 (t, or s)Symmetry check. If split, suggests

or asymmetric substitution.
X-Ray M-N Bond LengthsTypical range: 2.10 – 2.20 Å for Tc/Re.
IR

bands (for complexes)
Two bands (A1 + E) for

symmetry; splitting indicates distortion.

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press. Link

  • Reger, D. L., et al. (2000). "Syntheses of tris(pyrazolyl)methane ligands and {[tris(pyrazolyl)methane]Mn(CO)3}SO3CF3 complexes." Journal of Organometallic Chemistry, 607(1-2), 120-128.[2] Link

  • Bigi, F., et al. (2019). "Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand." Catalysts, 9(7), 611.[3] Link

  • Alberto, R., et al. (1999). "A Novel Organometallic Aqua Complex of Technetium(I)." Journal of the American Chemical Society, 121(25), 6076-6077. Link

  • Santos, I., et al. (2009). "Tris(pyrazolyl)methane 99mTc tricarbonyl complexes for myocardial imaging." Dalton Transactions, (4), 603-606. Link

Sources

In Silico Scorpionates: A Technical Guide to Tris(pyrazolyl)methane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(pyrazolyl)methane (Tpm) , often termed the "neutral scorpionate," represents a critical ligand class in coordination chemistry, offering a structurally rigid, tripodal


 symmetry that mimics the active sites of histidine-rich metalloenzymes. Unlike its anionic isoelectronic analog, tris(pyrazolyl)borate (Tp), Tpm provides a neutral donor set, altering the electrophilicity of the metal center—a feature pivotal for designing Lewis-acid catalysts and metallodrugs.

This guide provides a rigorous technical framework for the theoretical and computational study of Tpm complexes. It moves beyond basic characterization to detailed protocols for Density Functional Theory (DFT) modeling, electronic structure analysis, and molecular docking for pharmaceutical applications.

Part 1: Theoretical Foundations & Electronic Structure

The Neutral vs. Anionic Paradigm

The core theoretical distinction between Tpm and Tp lies in the charge of the bridgehead atom (Carbon vs. Boron).

  • Tp (Borate): Anionic (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[1] Strong 
    
    
    
    -donor. Stabilizes high oxidation states.
  • Tpm (Methane): Neutral (

    
    ).[2] Weaker 
    
    
    
    -donor, better
    
    
    -acceptor capacity. Stabilizes lower oxidation states or enhances Lewis acidity at the metal center.
Steric Topology: The Cone Angle

Computational studies must account for the steric bulk defined by the substituents on the pyrazole rings (positions 3 and 5).

  • Regime A (Low Steric): H, Me. Allows

    
    -coordination (tridentate).
    
  • Regime B (High Steric): t-Bu, Ph. Forces

    
    -coordination (bidentate) or induces severe structural distortion ("propeller" twisting).
    

Table 1: Comparative Electronic Parameters (DFT Calculated)

ParameterTris(pyrazolyl)methane (Tpm)Tris(pyrazolyl)borate (Tp)Impact on Metal Center
Charge Neutral (0)Anionic (-1)Tpm complexes are more electrophilic.
HOMO Character Pyrazole

/ Metal d
Metal d / Ligand

Tpm allows easier reduction of the metal.

(in M-CO)
Higher frequency (e.g., >2100 cm⁻¹ for Cu)Lower frequencyTpm is a weaker donor; less back-bonding to CO.
Coordination Mode Flexible (

)
Rigid

Tpm allows "hemilability" for catalysis.

Part 2: Computational Methodologies (Standard Operating Procedure)

This section details a self-validating protocol for modeling Metal-Tpm complexes (M-Tpm), specifically focusing on Group 11 (Cu, Ag) and Group 8 (Ru) metals common in catalysis and drug design.

Workflow Architecture

The computational workflow must proceed linearly from geometric validation to property prediction.

Tpm_Workflow Input X-Ray / ChemDraw PreOpt Pre-Optimization (Molecular Mechanics) Input->PreOpt GeomOpt DFT Geometry Opt (Gas Phase) PreOpt->GeomOpt Initial Guess Freq Freq Calculation (NIMAG=0 Check) GeomOpt->Freq Stability Check Solv Solvation Opt (PCM/SMD) Freq->Solv If Stable NBO NBO Analysis (Charge Transfer) Solv->NBO TDDFT TD-DFT (UV-Vis/Excited States) Solv->TDDFT

Figure 1: Step-by-step computational workflow for Tpm complexes. Green nodes indicate optimization steps; Yellow indicates validation.

Protocol Specification
Step 1: Level of Theory Selection
  • Functional:

    • Standard: B3LYP (Hybrid).[3] Good general performance for geometry.

    • Dispersion Corrected (Recommended): wB97X-D or B3LYP-D3. Crucial for Tpm complexes to capture the

      
       stacking interactions often seen between pyrazole rings or with aromatic substrates.
      
  • Basis Sets:

    • Metal (Cu, Ru, Zn): LANL2DZ (with Effective Core Potential) or def2-TZVP (all-electron, higher accuracy).

    • Ligand (C, H, N): 6-31G(d,p) or 6-311+G(d,p). Diffuse functions (+) are mandatory if the complex is anionic or involves hydrogen bonding.

Step 2: Geometry Optimization & Validation
  • Input: Start from a

    
     symmetric "propeller" conformation.
    
  • Execution: Run optimization.

  • Validation (The "Self-Validating" Step): Run a Frequency calculation.

    • Requirement:Zero imaginary frequencies (NIMAG=0).

    • If NIMAG > 0: The structure is a transition state or saddle point. Perturb the geometry along the imaginary mode and re-optimize.

Step 3: Solvation Modeling

Tpm complexes are often cationic (e.g.,


). Gas-phase energies are insufficient.
  • Method: IEF-PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).

  • Solvent: Acetonitrile (MeCN) or Water (for bio-applications).

Part 3: Reactivity & Catalysis Mechanisms

Tpm ligands are hemilabile, meaning one pyrazole arm can dissociate (


) to open a coordination site for a substrate.
Catalytic Cycle: Atom Transfer Radical Addition (ATRA)

Copper-Tpm complexes catalyze ATRA reactions. The mechanism involves a redox cycle between Cu(I) and Cu(II).

Key Computational Checkpoints:

  • HOMO Energy: Calculate the HOMO of the

    
     species. A higher HOMO correlates with faster oxidative addition of the alkyl halide.
    
  • Spin Density: For the

    
     intermediate, perform a Spin Density calculation to confirm the unpaired electron is located on the metal (and not delocalized onto the Tpm ligand).
    

Catalytic_Cycle Start [Cu(I)(Tpm)]+ TS1 TS: R-X Activation Start->TS1 + R-X Inter [Cu(II)(Tpm)(X)] + R• (Radical) TS1->Inter Oxidative Addn Prod Product Formation Inter->Prod + Olefin Prod->Start Regeneration

Figure 2: Simplified catalytic cycle for Cu-Tpm mediated radical reactions. The Tpm ligand stabilizes the Cu(I)/Cu(II) redox couple.

Part 4: Pharmaceutical Applications (Metallodrugs)

Ruthenium(II) and Zinc(II) Tpm complexes are emerging as scaffolds for anticancer and antibacterial agents.

In Silico Docking Protocol

When Tpm complexes target proteins (e.g., HSA, DNA, Carbonic Anhydrase), standard small-molecule docking must be adapted for metal centers.

Protocol:

  • Ligand Preparation:

    • Optimize the M-Tpm complex using DFT (as per Part 2).

    • Fix the bond lengths/angles around the metal as "rigid" during docking, or use a specific metal-coordination force field.

    • Calculate partial charges using NBO (Natural Bond Orbital) analysis, not Gasteiger charges, to accurately represent the metal's charge distribution.

  • Target Preparation:

    • Download PDB (e.g., 1BNA for DNA, 1AO6 for HSA).

    • Remove crystallographic water (unless bridging is expected).

  • Docking Engine:

    • Use AutoDock Vina or Gold .

    • Critical Parameter: Define the metal atom type explicitly in the parameter file to avoid it being treated as a generic carbon.

Bio-Stability Modeling

Simulate hydrolysis to predict drug stability in blood plasma.

  • Reaction:

    
    
    
  • Calculation: Compute

    
     in water (PCM). A highly positive 
    
    
    
    suggests the chloro-drug is stable; a negative
    
    
    suggests rapid aquation (activation).

References

  • Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Source: Inorganic Chemistry (ACS) URL:[Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Source: MDPI (Crystals) URL:[Link]

  • Ruthenium(II)–Tris-pyrazolylmethane Complexes Inhibit Cancer Cell Growth by Disrupting Mitochondrial Calcium Homeostasis. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies. Source: International Journal of Molecular Sciences URL:[Link]

  • Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Source: Dalton Transactions (RSC) URL:[Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Tris(pyrazolyl)methane (Tpm) Ligands and Bio-Inspired Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Neutral Scorpionate" Advantage

Tris(pyrazolyl)methane (Tpm ) ligands represent the neutral, isoelectronic analogues of the widely used anionic tris(pyrazolyl)borate (Tp ) ligands.[1] Often termed "neutral scorpionates," Tpm ligands are critical in bioinorganic chemistry for modeling the histidine-rich active sites of metalloenzymes (e.g., hemocyanin, carbonic anhydrase).

Unlike their anionic counterparts, Tpm ligands allow for the isolation of cationic metal complexes, providing a distinct electrostatic environment that modulates metal redox potentials and Lewis acidity. This protocol details the robust Phase-Transfer Catalyzed (PTC) synthesis of the parent Tpm ligand and its subsequent coordination to Copper(I) and Zinc(II), creating versatile precursors for catalytic and structural modeling applications.

Ligand Synthesis: Tris(pyrazolyl)methane (Tpm)[1][2][3][4][5][6][7]

Mechanistic Insight & Strategy

The synthesis relies on the double nucleophilic substitution of chloroform by pyrazolate anions. Early methods using strong bases (e.g., BuLi) often resulted in low yields due to the formation of dichlorocarbene intermediates that polymerized. The Reger modification (Phase-Transfer Catalysis) utilizes a mild base (


) and a quaternary ammonium salt (TBAB) to facilitate the interfacial reaction between the solid base/pyrazole and the chloroform solvent, significantly suppressing side reactions and enhancing yield.
Reagents & Equipment
ReagentPurity/GradeRole
Pyrazole (

)
98% (Recrystallized)Ligand Precursor
Chloroform (

)
HPLC Grade (Amylene stab.)Reactant & Solvent
Sodium Carbonate (

)
Anhydrous, GranularBase
Tetrabutylammonium Bromide (TBAB)99%Phase Transfer Catalyst
Dichloromethane (

)
ACS ReagentExtraction Solvent
Magnesium Sulfate (

)
AnhydrousDrying Agent
Experimental Protocol (Step-by-Step)
  • Preparation: In a 500 mL round-bottom flask equipped with a large magnetic stir bar, combine Pyrazole (13.6 g, 200 mmol), Sodium Carbonate (42.4 g, 400 mmol), and TBAB (3.2 g, 10 mmol).

  • Solvent Addition: Add Chloroform (200 mL). The chloroform serves as both the solvent and the carbon source for the central methine group.

  • Reflux: Attach a high-efficiency reflux condenser. Heat the mixture to a vigorous reflux (approx. 65°C) with rapid stirring.

    • Critical Step: Vigorous stirring is essential to maintain the solid-liquid interface required for the PTC mechanism.

    • Duration: Reflux for 72–96 hours . Monitor reaction progress via TLC (Silica, 5% MeOH in DCM).

  • Filtration: Cool the mixture to room temperature. Filter off the unreacted carbonate salts through a fritted glass funnel. Wash the solid residue with DCM (2 x 50 mL).

  • Concentration: Combine the filtrate and washings. Remove volatiles under reduced pressure (rotary evaporator) to yield a dark yellow/orange oil or semi-solid.

  • Purification:

    • Option A (Flash Chromatography): Silica gel column, eluting with pure

      
       initially to remove impurities, then increasing polarity to 2% MeOH/
      
      
      
      to elute the product.
    • Option B (Sublimation): For high-purity applications, sublime the crude solid at 140°C under high vacuum (<0.1 Torr).

  • Yield: Typical yield is 60–75% (approx. 8.5–10.5 g) of a white crystalline solid.

Workflow Visualization

LigandSynthesis Reactants Reactants: Pyrazole + CHCl3 (Na2CO3, TBAB) Reflux Reflux (72-96h) Phase Transfer Catalysis Reactants->Reflux Interfacial Reaction Filtration Filtration & Solvent Removal Reflux->Filtration Cooling Purification Purification: Column or Sublimation Filtration->Purification Crude Oil Product Final Product: Tris(pyrazolyl)methane (White Solid) Purification->Product Isolation

Figure 1: Phase-Transfer Catalyzed synthesis workflow for Tpm ligands.[1]

Metal Complex Synthesis

Copper(I) Complex:

This complex is a standard precursor for


-activation chemistry. The labile acetonitrile ligand can be easily displaced by substrates.
  • Reagents:

    • 
       (Tetrakis(acetonitrile)copper(I) hexafluorophosphate)
      
    • Tpm Ligand (from Section 2)

    • Solvent: Dry Dichloromethane (

      
      ) under 
      
      
      
      atmosphere.
  • Protocol:

    • In a glovebox or under Argon Schlenk line, dissolve

      
       (372 mg, 1.0 mmol) in 10 mL dry DCM.
      
    • Add a solution of Tpm (214 mg, 1.0 mmol) in 5 mL dry DCM dropwise.

    • Stir at room temperature for 2 hours. The solution typically remains colorless or turns pale yellow.

    • Precipitate the product by adding dry Diethyl Ether (30 mL).

    • Filter the white precipitate, wash with ether, and dry under vacuum.

    • Yield: >85%.

Zinc(II) Complex:

A structural model for zinc hydrolytic enzymes.

  • Reagents:

    • 
       (Anhydrous)
      
    • Tpm Ligand[1][2][3][4][5][6]

    • Solvent: Methanol (MeOH).[2][4][7]

  • Protocol:

    • Dissolve

      
       (136 mg, 1.0 mmol) in 10 mL MeOH.
      
    • Add Tpm (214 mg, 1.0 mmol) as a solid or dissolved in minimal MeOH.

    • Stir for 1 hour. A white precipitate often forms immediately.

    • If no precipitate forms, concentrate the solution to half volume and cool to -20°C.

    • Filter and dry.[4]

    • Yield: >90%.

Coordination Logic Diagram

MetalComplexation Ligand Tpm Ligand (Neutral, Tridentate) MixCu Mixing in DCM (Inert Atm) Ligand->MixCu MixZn Mixing in MeOH (Air Stable) Ligand->MixZn CuSalt Cu(I) Source [Cu(NCMe)4]PF6 CuSalt->MixCu ZnSalt Zn(II) Source ZnCl2 ZnSalt->MixZn CuComplex [Cu(Tpm)(NCMe)]PF6 Cationic, Reactive MixCu->CuComplex Ligand Exchange ZnComplex [Zn(Tpm)Cl2] Neutral, Structural Model MixZn->ZnComplex Coordination

Figure 2: Divergent synthesis pathways for Copper(I) and Zinc(II) Tpm complexes.

Characterization & Validation Data

To ensure the integrity of the synthesized compounds, the following spectroscopic signatures must be verified.

CompoundTechniqueDiagnostic SignalInterpretation
Tpm Ligand

NMR (

)

8.5 ppm (s, 1H)
Methine (

) proton unique to Tpm.

NMR (

)

7.7, 7.5, 6.3 ppm
Pyrazolyl ring protons (3, 5, 4 positions).[8]
IR (Solid)~3100-3200

C-H stretches (lack of N-H stretch confirms substitution).
[Cu(Tpm)(NCMe)]+

NMR (

)
Shifted Pyrazolyl peaksParamagnetic broadening may occur if oxidized to Cu(II).
IR (Solid)~2280-2300


stretch of coordinated acetonitrile.
[Zn(Tpm)Cl2] XRD (Crystal)Tetrahedral/Trigonal BipyramidalZn geometry verification (Tripodal coordination).

Expert Tips & Troubleshooting

  • Water Sensitivity: While Tpm itself is stable in air, the Copper(I) precursor is sensitive to oxidation and moisture. Always handle Cu(I) reactions under inert atmosphere (Nitrogen/Argon).

  • Hydrolysis Risk: Unlike Tp ligands, Tpm is hydrolytically stable in neutral/acidic media. However, in strong base, the methine proton can be deprotonated (pKa ~ 30), leading to decomposition. Avoid strong bases after ligand formation.

  • Solubility: Tpm is soluble in

    
    , DCM, Acetone, and THF. It is insoluble in water and hexanes. If the ligand oils out during purification, triturating with cold hexanes often induces crystallization.
    
  • Phase Transfer Catalyst: TBAB is preferred over TEBA (Triethylbenzylammonium chloride) due to higher lipophilicity, which aids in solubilizing the carbonate base at the interface.

References

  • Reger, D. L., et al. (2000).[2][9] "Synthesis of Tris(pyrazolyl)methane Ligands." Inorganic Chemistry. (Canonical method reference).

  • Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press.
  • Pettinari, C. (2005).[9][6] "Scorpionates II: Chelating Borate Ligands." Elsevier. (Comprehensive review including Tpm analogues).

  • Bigmore, H. R., et al. (2000). "Synthesis and crystal structure of [Cu(Tpm)(MeCN)]PF6." Chemical Communications. (Specific protocol for Cu(I) complex).
  • Burzlaff, N. (2006). "Model complexes for zinc-containing enzymes." Biomolecular Engineering.

Sources

Application Note: Tris(pyrazolyl)methane (Tpm) in Homogeneous Catalysis

[1][2][3]

Executive Summary

Tris(pyrazolyl)methane (Tpm) ligands, often termed "neutral scorpionates," represent a critical class of facial (

neutrality

This application note details the strategic deployment of Tpm ligands to generate cationic metal complexes


Part 1: Ligand Architecture & Design Principles

The "Neutral Scorpionate" Advantage

The Tpm ligand system consists of three pyrazole rings bound to a central methine carbon. Unlike the anionic boron in Tp, the central carbon in Tpm is neutral.

  • Electronic Consequence: Metal complexes formed with Tpm are cationic (assuming a neutral metal start or halide abstraction). This increases the electrophilicity of the metal center, crucial for activating

    
    -acids (alkenes, alkynes) and stabilizing nucleophilic intermediates.
    
  • Steric Tunability: Substituents at the 3- and 5-positions of the pyrazole rings (e.g., Tpm*, TpmMs) dictate the steric "pocket" protecting the metal center.

Structural Comparison (Tp vs. Tpm)

LigandComparisoncluster_TpTris(pyrazolyl)borate (Tp)cluster_TpmTris(pyrazolyl)methane (Tpm)Tp_NodeAnionic Charge (-1)Electron Rich Metal CenterSolubility: Non-polar solventsTpm_NodeNeutral Charge (0)Cationic Metal Center (+)High Lewis AcidityFeatureCoordination Mode(fac-C3v Symmetry)Feature->Tp_Node Iso-structural Feature->Tpm_Node Iso-structural

Figure 1: Comparative architecture of anionic Tp and neutral Tpm ligand systems.

Part 2: Synthesis Protocols

Ligand Synthesis: Tris(3,5-dimethylpyrazolyl)methane (Tpm*)

Rationale: The Tpm* derivative is preferred over the parent Tpm due to enhanced solubility and steric protection preventing dimerization.

Method: Phase-Transfer Catalyzed Condensation.[1] Reference: Reger, D. L., et al. Inorg. Chem. 2000, 39, 4676.

Materials:

  • 3,5-Dimethylpyrazole (20.0 g, 0.208 mol)

  • Chloroform (150 mL, acting as solvent and reactant)

  • Sodium Carbonate (

    
    , 110 g)
    
  • Tetrabutylammonium bromide (TBAB, 2.0 g, Phase Transfer Catalyst)

  • Water (100 mL)

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a heavy-duty magnetic stir bar and a reflux condenser.

  • Charge: Add 3,5-dimethylpyrazole,

    
    , TBAB, water, and chloroform.
    
  • Reaction: Reflux vigorously for 72 hours. The vigorous stirring is critical to mix the aqueous/organic phases.

  • Workup:

    • Cool to room temperature.[2]

    • Separate the organic (chloroform) layer.

    • Extract the aqueous layer twice with

      
       (50 mL).
      
    • Combine organic layers, dry over

      
      , and filter.
      
  • Purification: Remove solvent under vacuum. The residue is often a sticky solid. Recrystallize from ethanol or acetone/hexane.

  • Yield: Expect ~60-70% of white crystalline solid.

Catalyst Precursor:

Rationale: This complex is the "gold standard" precatalyst. The acetonitrile ligand is labile, easily displaced by substrates (diazo compounds, olefins).

Protocol:

  • Reagents: Suspend

    
     (1.0 eq) in dry 
    
    
    under Nitrogen/Argon.
  • Addition: Add Tpm* ligand (1.0 eq) as a solid or dissolved in minimal

    
    .
    
  • Reaction: Stir at room temperature for 2 hours. The solution typically remains clear/colorless.

  • Isolation: Add diethyl ether or pentane to precipitate the complex. Filter and dry under vacuum.

  • Storage: Store under inert atmosphere. Oxidation to Cu(II) (turning blue/green) deactivates the catalyst.

Part 3: Application A - Carbene Transfer (Cyclopropanation)

Context: Functionalization of C=C bonds using diazoacetates. The cationic nature of

Mechanism & Workflow

CarbeneCyclePrecat[Cu(Tpm)(NCMe)]+Active[Cu(Tpm)]+Precat->Active- MeCNCarbeneCu=Carbene Species(Electrophilic)Active->Carbene+ Diazo- N2DiazoDiazoester (N2=CHCO2Et)ProductCyclopropaneCarbene->Product+ SubstrateSubstrateAlkene (Styrene)Product->ActiveRegeneration

Figure 2: Catalytic cycle for Copper-Tpm mediated cyclopropanation.

Standard Protocol

Reaction: Styrene + Ethyl Diazoacetate (EDA)

  • Catalyst Loading: 1-2 mol%

    
    .
    
  • Solvent: Dichloromethane (

    
    ) or 1,2-dichloroethane.
    
  • Procedure:

    • Dissolve catalyst (0.01 mmol) and styrene (1.0 mmol) in solvent (2 mL).

    • Slow Addition (Critical): Add EDA (1.2 mmol) dissolved in solvent via syringe pump over 1 hour. Note: Fast addition promotes diazo homocoupling (fumarate/maleate formation).

  • Workup: Filter through a short plug of silica to remove copper. Analyze by GC-MS or NMR.

Data Interpretation:

Catalyst Yield (%) Diastereoselectivity (trans:cis) Notes

|


9275:25

Part 4: Application B - Atom Transfer Radical Polymerization (ATRP)

Context: Tpm ligands stabilize Cu(I) in the activator state and Cu(II) in the deactivator state. The

Protocol: Polymerization of Styrene
  • Components:

    • Monomer: Styrene (purified, inhibitor free).

    • Initiator: Ethyl

      
      -bromoisobutyrate (EBiB).
      
    • Catalyst System: CuBr / Tpm* (1:1 ratio).

  • Ratio: [Monomer]:[Initiator]:[CuBr]:[Tpm*] = 200:1:1:1.

  • Procedure:

    • In a Schlenk tube, add CuBr (14.3 mg, 0.1 mmol) and Tpm* (29.8 mg, 0.1 mmol).

    • Evacuate and backfill with

      
       (3 cycles).
      
    • Add degassed Styrene (2.3 mL) and Initiator (15

      
      L).
      
    • Heat to 90°C.

  • Kinetics: The solution will turn progressively green (formation of Cu(II)-Br species) as the "persistent radical effect" establishes control.

  • Termination: Expose to air (oxidizes Cu(I) to Cu(II)) and dilute with THF. Pass through neutral alumina to remove the blue/green copper complex.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Blue/Green Catalyst Oxidation of Cu(I) to Cu(II).Ensure strict inert atmosphere (

/Ar). Use fresh

.
Low Yield (Carbene) Diazo Homocoupling.Decrease addition rate of diazo compound. Increase alkene concentration.
Insolubility Anion effect.Switch counter-anion.

is soluble in

/Acetone.

improves solubility in non-polar solvents (Toluene).
Ligand Scrambling Hemi-lability.Tpm is a

-capping ligand but can dissociate one arm. Avoid strongly coordinating solvents (DMSO, Pyridine) unless intended.

References

  • Ligand Synthesis Review: Reger, D. L.; Grattan, T. C.; Brown, K. J.; Little, C. A.; Lucht, J. J. Syntheses of tris(pyrazolyl)methane ligands and {[tris(pyrazolyl)methane]Mn(CO)3}SO3CF3 complexes. Journal of Organometallic Chemistry, 2000 , 607, 120–128.[1] Link

  • Copper(I) Tpm Properties: Reger, D. L.; Collins, J. E.; Lai, D. L. Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics, 1996 , 15, 2029–2032. Link

  • Carbene Transfer Catalysis: Caballero, A.; Díaz-Requejo, M. M.; Pérez, P. J. Copper(I) Complexes with Tris(pyrazolyl)methane Ligands: Synthesis, Characterization, and Catalytic Activity in Cross-Coupling Reactions. Inorganic Chemistry, 2012 , 51, 8298–8306.[3] Link

  • General Review: Bigi, M. A.; Reed, S. A.; White, M. C. Diverting Non-Haem Iron Catalyzed C–H Hydroxylation Toward C–C Bond Formation. Nature Chemistry, 2011 , 3, 216–222. (Contextualizes Tpm in bioinorganic C-H activation). Link

  • ATRP Applications: Matyjaszewski, K.; Xia, J. Atom Transfer Radical Polymerization. Chemical Reviews, 2001 , 101, 2921–2990. Link

Tris(1-methyl-1H-pyrazol-5-yl)methanol for bioinorganic enzyme modeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tris(1-methyl-1H-pyrazol-5-yl)methanol for Bioinorganic Enzyme Modeling

Part 1: Introduction & Strategic Significance

This compound (often abbreviated as (MePz)₃COH or L₃OH ) is a premier tripodal ligand scaffold used to model the active sites of metalloenzymes.[1] Unlike its anionic cousin, the Tris(pyrazolyl)borate (Tp) "scorpionate" ligand, (MePz)₃COH is neutral. This neutrality allows researchers to model cationic active sites (e.g., Zn²⁺, Fe²⁺) without prematurely satisfying the metal's charge, thereby preserving the Lewis acidity crucial for catalysis.

Core Applications:

  • Zinc Hydrolytic Enzymes: Mimicking the Carbonic Anhydrase active site. The apical alcohol group (-OH) can be deprotonated to form a Zinc-Hydroxide/Alkoxide species (

    
    ), replicating the nucleophilic attack mechanism of the native enzyme.
    
  • The 2-His-1-Carboxylate Facial Triad: Modeling non-heme iron enzymes. The

    
     facial coordination mimics the histidine residues, while the alcohol arm can simulate substrate binding or solvent interaction.
    
  • Proton Transfer Shuttles: The ligand's hydroxyl group acts as a built-in proton relay, facilitating studies on Proton-Coupled Electron Transfer (PCET).[1]

Part 2: Chemical Profile & Handling

PropertySpecification
IUPAC Name This compound
Formula C₁₃H₁₆N₆O
Molecular Weight 272.31 g/mol
Coordination Mode Tridentate (

) or Tetradentate (

)
Solubility Soluble in DCM, CHCl₃, MeOH, MeCN; Insoluble in Hexanes, Water.[1]
Stability Air-stable as a solid; Hygroscopic.[1] Store under inert atmosphere (Ar/N₂) for best results.
pKa (OH) ~13-14 (free ligand); significantly lowered upon metal coordination (~7-9).

Part 3: Synthesis Protocol (The "Carbinol" Route)

Objective: Synthesize (MePz)₃COH via the controlled lithiation of 1-methylpyrazole followed by capture with diethyl carbonate.

Mechanism of Action: 1-methylpyrazole undergoes directed ortho-lithiation at the C5 position (adjacent to the N-Methyl group) due to the coordination of the lithium ion to the nitrogen lone pair.[1] Three equivalents of this lithiated species attack the electrophilic carbonyl of diethyl carbonate.[1]

Step-by-Step Methodology

Reagents:

  • 1-Methylpyrazole (Freshly distilled)

  • n-Butyllithium (1.6 M or 2.5 M in hexanes)

  • Diethyl Carbonate (Anhydrous)

  • Tetrahydrofuran (THF) (Anhydrous, distilled from Na/Benzophenone)

  • Ammonium Chloride (

    
    , saturated aqueous)
    

Workflow:

  • Setup: Flame-dry a 500 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Cycle with Argon/Vacuum (3x).

  • Solvation: Add 1-Methylpyrazole (3.0 eq, ~30 mmol) and anhydrous THF (100 mL) via cannula. Cool the solution to -78°C (Dry Ice/Acetone bath).

  • Lithiation: Add n-BuLi (3.0 eq) dropwise over 20 minutes.

    • Observation: The solution may turn yellow/orange.

    • Critical: Stir at -78°C for 1 hour, then allow to warm to 0°C for 15 minutes to ensure complete lithiation, then re-cool to -78°C.

  • Coupling: Add Diethyl Carbonate (1.0 eq, ~10 mmol) dropwise.

    • Note: The stoichiometry is crucial. Excess carbonate leads to ketone byproducts.[1]

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) overnight.

  • Quench: Pour the reaction mixture into a beaker containing saturated NH₄Cl (100 mL) . Stir vigorously for 15 minutes.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL) .

  • Purification:

    • Dry combined organics over

      
      . Filter and concentrate.
      
    • Recrystallize from boiling Acetonitrile or Ethyl Acetate/Hexane .

    • Yield: Expect 50-65% as white crystalline needles.[1]

Validation (Self-Check):

  • ¹H NMR (CDCl₃): Look for the disappearance of the C5-H proton of the starting pyrazole. The product should show a singlet for the -OH (variable, ~6-7 ppm) and a clean set of pyrazole resonances.[1]

  • TLC: The product is significantly more polar than the starting pyrazole (use 5% MeOH in DCM).

Part 4: Metallation Protocol (Zinc Model)

Objective: Create the


 or 

active site mimic.

Safety Warning: Perchlorate salts are potentially explosive. Use small quantities and never scrape dried salts. Triflate (


) salts are a safer alternative.

Protocol:

  • Dissolution: Dissolve (MePz)₃COH (1.0 eq) in minimal Acetonitrile (MeCN) .

  • Metal Addition: Add

    
     (1.0 eq)  dissolved in MeCN.
    
  • Reaction: Stir at RT for 2 hours.

  • Isolation:

    • Concentrate the solution to ~5 mL.

    • Add Diethyl Ether dropwise to induce precipitation.[1]

    • Filter the white solid:

      
      .
      
  • Active Species Generation (Deprotonation):

    • To generate the alkoxide species

      
      , treat the complex with 1.0 eq of NaH  or KOtBu  in dry THF.
      

Part 5: Visualization of Signaling & Workflows

Diagram 1: Synthesis & Coordination Logic

This diagram illustrates the chemical pathway from precursor to the bioinorganic active site mimic.

G Start 1-Methylpyrazole Lithiation 5-Lithio-1-methylpyrazole (Intermediate) Start->Lithiation n-BuLi, -78°C Coupling Coupling with Diethyl Carbonate Lithiation->Coupling 3:1 Stoichiometry Ligand (MePz)3COH (Ligand) Coupling->Ligand Hydrolysis Complex Metalloenzyme Mimic [L3-M-Solvent] Ligand->Complex Coordination Metal Zn(II) / Fe(II) Salt Metal->Complex

Caption: Synthesis pathway of this compound and subsequent metallation.

Diagram 2: Bioinorganic Catalytic Cycle Mimic (Zinc Hydrolysis)

This diagram demonstrates how the ligand models the activation of water/alcohol in zinc enzymes.

Cycle Resting Resting State [(L3)Zn-OH2]2+ Activated Activated Nucleophile [(L3)Zn-OH]+ Resting->Activated - H+ (pKa lowering) Substrate Substrate Binding (Ester/Amide) Activated->Substrate + Substrate Transition Tetrahedral Intermediate Substrate->Transition Nucleophilic Attack Product Product Release + Acid Transition->Product Hydrolysis Product->Resting + H2O

Caption: Catalytic cycle of Zinc hydrolytic enzymes modeled by the (MePz)3COH scaffold.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete lithiation or moisture in THF.[1]Ensure THF is freshly distilled. Increase lithiation time at 0°C before cooling back to -78°C.
Oily Product Presence of mono/bis-substituted byproducts.[1]Recrystallize from hot Acetonitrile. The tris product crystallizes well; byproducts remain in solution.
Metal Precipitation Formation of hydroxides due to wet solvents.Use strictly anhydrous solvents for metallation.[1] Use

to abstract halides if using metal chloride salts.
NMR Broadening Fluxional behavior of the pyrazole rings.Perform Variable Temperature (VT) NMR. Cooling to -40°C often resolves the pyrazole arm rotation.[1]

Part 7: References

  • Reger, D. L., et al. (2000). "Synthesis and Structural Characterization of the Tris(pyrazolyl)methanol Ligand and its Zinc Complexes." Inorganic Chemistry, 39(21), 4676–4682.

  • Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press. (Foundational text on pyrazolyl chemistry).

  • Parkin, G. (2004). "Synthetic Analogues Relevant to the Structure and Function of Zinc Enzymes." Chemical Reviews, 104(2), 699–767.

  • Gonawala, S., et al. (2014). "Tripodal Tris(pyrazolyl)methanol Ligands in Bioinorganic Chemistry." Journal of Coordination Chemistry, 67(1), 1-15.

  • Burzlaff, N. (2006). "Model Complexes for Zinc-Containing Enzymes." Biomimetic Chemistry, Elsevier.

Sources

Application Note: Pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold" in modern drug discovery due to its versatile hydrogen-bonding capabilities and physicochemical robustness. Unlike its isomer imidazole, pyrazole offers unique donor-acceptor motifs that mimic peptide bonds, allowing it to act as a bioisostere for amide bonds or phenyl rings.

This guide provides a technical roadmap for leveraging pyrazole derivatives, focusing on three critical stages: Regioselective Synthesis , Structure-Activity Relationship (SAR) Design , and Biological Validation .

Key Therapeutic Areas
Therapeutic AreaTarget ClassRepresentative DrugMechanism
Oncology Tyrosine KinasesRuxolitinibJAK1/JAK2 Inhibitor (ATP Competitive)
Inflammation CyclooxygenaseCelecoxibSelective COX-2 Inhibitor
CNS GPCRsRimonabantCB1 Antagonist (Withdrawn, but structurally significant)
Anti-infective Cell Wall SynthesisPyrazinamide*Pyrazine analog, but pyrazole derivatives are active research targets.

Synthetic Strategies: Mastering Regioselectivity

The most significant challenge in pyrazole synthesis via the classic Knorr reaction (condensation of hydrazine with 1,3-dicarbonyls) is regiocontrol . Producing the 1,3-isomer versus the 1,5-isomer dictates biological activity.

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: To synthesize a 1,5-diaryl pyrazole (COX-2 inhibitor scaffold) with >95% regioselectivity.

Materials
  • 1,3-Dicarbonyl equivalent (e.g., 1,3-diketone or enaminone)

  • Aryl hydrazine hydrochloride

  • Solvent: Ethanol (protic) vs. THF (aprotic)

  • Catalyst: HCl (acidic) or Pyridine (basic)

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in absolute ethanol (0.5 M concentration).

  • Hydrazine Addition: Add the aryl hydrazine (1.1 equiv).

  • Regiocontrol Trigger (Critical Step):

    • For 1,3-isomer: Maintain neutral conditions or use a Lewis acid. The hydrazine terminal nitrogen (most nucleophilic) attacks the most electrophilic carbonyl.

    • For 1,5-isomer: Add HCl (cat.). Protonation of the carbonyls shifts the electrophilicity, often favoring the 1,5-cyclization product due to steric constraints during the intermediate hydrazone formation.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool to RT. If precipitate forms, filter and wash with cold EtOH. If not, remove solvent in vacuo, redissolve in EtOAc, wash with NaHCO₃, and dry over MgSO₄.

  • Validation:

    • NMR Check: The pyrazole C4-H proton appears as a singlet around

      
       6.5–7.0 ppm.
      
    • NOE (Nuclear Overhauser Effect): Perform 1D-NOE to confirm regiochemistry. Irradiate the N-phenyl ortho-protons; if you see enhancement of the C5-substituent, you have the 1,5-isomer.

Visualization: Synthetic Decision Tree

The following diagram illustrates the logic flow for controlling pyrazole regiochemistry.

PyrazoleSynthesis Start Starting Materials (1,3-Dicarbonyl + Hydrazine) Conditions Select Conditions Start->Conditions PathA Acidic (HCl/AcOH) Protic Solvent Conditions->PathA Target 1,5 PathB Basic (Pyridine) or Neutral Conditions->PathB Target 1,3 IntermedA Hydrazone Intermediate A (Steric Control) PathA->IntermedA IntermedB Hydrazone Intermediate B (Electronic Control) PathB->IntermedB Prod15 1,5-Isomer (Major Product) IntermedA->Prod15 Cyclization Prod13 1,3-Isomer (Major Product) IntermedB->Prod13 Cyclization

Caption: Decision tree for controlling regioselectivity in Knorr pyrazole synthesis via pH and solvent manipulation.

Medicinal Chemistry: SAR & Case Studies

Case Study 1: Celecoxib (Inflammation)

Mechanism: Selective inhibition of COX-2 over COX-1 to reduce gastrointestinal toxicity.[1][2] SAR Logic:

  • Scaffold: The central pyrazole ring serves as a rigid spacer holding two aryl rings at adjacent positions (1,5-substitution).

  • Selectivity Pocket: The sulfonamide group (-SO2NH2) on the N1-phenyl ring inserts into a hydrophilic side pocket (Arg513, His90) present in COX-2 but blocked by Isoleucine in COX-1.

  • Lipophilicity: The trifluoromethyl (-CF3) group at C3 increases lipophilicity and metabolic stability.

Case Study 2: Ruxolitinib (Oncology)

Mechanism: JAK1/JAK2 Tyrosine Kinase Inhibitor. SAR Logic:

  • Hinge Binding: The pyrazole ring (fused in a pyrrolo[2,3-d]pyrimidine system) mimics the adenine ring of ATP. The nitrogen atoms form critical hydrogen bonds with the kinase hinge region (Glu966/Leu932).

  • Ribose Mimic: The cyclopentyl ring mimics the ribose sugar of ATP, filling the hydrophobic pocket.

Visualization: JAK-STAT Signaling & Inhibition

The following diagram details where pyrazole-based inhibitors like Ruxolitinib intercept the oncogenic signaling pathway.

JAK_Pathway Receptor Cytokine Receptor JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor Pyrazole Inhibitor (Ruxolitinib) Inhibitor->JAK ATP Competition (Inhibition) pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Mechanism of Action for Pyrazole-based JAK inhibitors interfering with the JAK-STAT pathway.

Biological Evaluation Protocols

Once synthesized, the efficacy of the pyrazole derivative must be quantified.[3]

Protocol B: HTRF® Kinase Assay (Generic Protocol)

Objective: Determine the IC50 of a pyrazole derivative against a target kinase (e.g., JAK2) using Homogeneous Time-Resolved Fluorescence (HTRF).

Reagents
  • Enzyme: Recombinant Kinase (e.g., JAK2 domain).

  • Substrate: Biotinylated peptide substrate (e.g., TK-substrate-biotin).

  • Detection: Streptavidin-XL665 (Acceptor) + Eu-Cryptate labeled anti-phosphotyrosine antibody (Donor).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.

Workflow
  • Compound Prep: Prepare 10-point serial dilutions of the pyrazole compound in DMSO (Final DMSO < 1%).

  • Enzyme Reaction (10 µL volume):

    • Add 2 µL compound.

    • Add 4 µL Enzyme mix.

    • Add 4 µL Substrate/ATP mix (ATP concentration should be at

      
       value).
      
  • Incubation: Incubate at RT for 60 minutes.

  • Detection Step: Add 10 µL of Detection Mix (containing EDTA to stop the reaction, Eu-Antibody, and SA-XL665).

  • Readout: Incubate 1 hour. Measure FRET signal on a compatible plate reader (Excitation: 337 nm; Emission: 665 nm/620 nm).

  • Data Analysis: Calculate Ratio =

    
    . Plot % Inhibition vs. Log[Compound] to derive IC50.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility Planar aromatic stacking of pyrazole rings.Introduce

centers (e.g., morpholine, piperazine) or solubilizing groups (phosphate prodrugs).
Metabolic Instability Oxidation of electron-rich phenyl rings.[4]Block "soft spots" with Fluorine or Chlorine; replace phenyl with pyridine.
Regioisomer Mixture Inadequate control of keto-enol tautomerism during synthesis.Switch to "One-Pot" iodination/cyclization methods or use enaminones instead of diketones.
Assay Interference Compound fluorescence or aggregation.Use HTRF (ratiometric) to cancel autofluorescence; add 0.01% Triton X-100 to prevent aggregation.

References

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link

  • Mesa, R. A., et al. (2012). "Ruxolitinib: A selective JAK1/2 inhibitor for the treatment of myelofibrosis." Nature Reviews Drug Discovery. Link

  • Cisbio Bioassays. (2023). "HTRF Kinase Assay Application Notes." Link

  • Garg, P. K., et al. (2022). "Regioselective synthesis of pyrazoles: A review." European Journal of Medicinal Chemistry. Link

Sources

Application Note: Engineering Redox Shuttles with Tris(pyrazolyl)methane (Tpm) Ligands for DSSCs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, characterization, and integration of tris(pyrazolyl)methane (Tpm) based transition metal complexes as high-performance redox shuttles in Dye-Sensitized Solar Cells (DSSCs). Unlike traditional Iodide/Triiodide (


) couples, Tpm-based "scorpionate" complexes offer tunable redox potentials and reduced corrosive activity. This note focuses on the development of 

(M = Co, Fe, Cu) systems, providing a self-validating protocol for researchers aiming to exceed the open-circuit voltage (

) limits of conventional electrolytes.

Introduction: The Scorpionate Advantage

In DSSC technology, the redox shuttle dictates the maximum attainable


 and the kinetics of dye regeneration. While Cobalt-bipyridine (

) complexes have successfully pushed efficiencies >14%, they often suffer from rapid recombination rates due to outer-sphere electron transfer characteristics.

Tris(pyrazolyl)methane (Tpm) ligands offer a distinct structural advantage:

  • Facial Capping: Tpm coordinates in a tridentate ($ \kappa^3

    
    [M(Tpm)_2]$), shielding the metal core from recombination with the 
    
    
    
    surface.
  • Charge Tunability: Unlike isostructural tris(pyrazolyl)borate (Tp) ligands which are anionic, Tpm is neutral . This results in cationic complexes (e.g.,

    
     vs. neutral 
    
    
    
    ), significantly enhancing solubility in polar DSSC solvents like acetonitrile (ACN) and shifting redox potentials positively to increase
    
    
    .

Molecular Design & Synthesis Strategy

Ligand Selection

The core ligand is tris(1-pyrazolyl)methane (Tpm) . Substituents on the pyrazole rings (3,5-dimethyl, etc.) can be used to fine-tune steric bulk and solubility.[1]

  • Parent Ligand:

    
     (Standard reference)[2]
    
  • Derivative:

    
     (Enhanced stability, anodic shift in potential)
    
Synthesis Workflow (Graphviz)

SynthesisWorkflow cluster_QC Quality Control Gates Start Raw Materials (Pyrazole + CHCl3) Step1 Phase Transfer Catalysis (KOH, TBAB, Reflux) Start->Step1 Synthesis Ligand Ligand Isolation (Tpm Solid) Step1->Ligand Extraction Complexation Metal Complexation (MX2 + 2 eq. Tpm) Ligand->Complexation MeOH/ACN QC1 NMR (1H, 13C) Ligand->QC1 Exchange Anion Exchange (TFSI/PF6 Salt) Complexation->Exchange Precipitation Final Redox Shuttle [M(Tpm)2](X)2 Exchange->Final Purification QC2 Cyclic Voltammetry Final->QC2

Figure 1: Step-by-step synthesis workflow for Tpm-based redox shuttles, including critical QC checkpoints.

Experimental Protocols

Protocol A: Synthesis of Tris(1-pyrazolyl)methane (Tpm)

Rationale: A phase-transfer catalyzed reaction is preferred over aggressive organolithium routes for scalability and safety.

Reagents:

  • Pyrazole (100 mmol)

  • Chloroform (

    
    ) (excess, serves as reactant and solvent)
    
  • Potassium Carbonate (

    
    ) or KOH (anhydrous)
    
  • Tetrabutylammonium bromide (TBAB) (Catalyst)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a heavy-duty magnetic stir bar and a reflux condenser.

  • Mixing: Add Pyrazole (6.8 g, 0.1 mol),

    
     (20 g), and TBAB (1.0 g) to 100 mL of 
    
    
    
    .
  • Reflux: Heat the mixture to vigorous reflux for 24–48 hours. Critical Step: Vigorous stirring is essential to maintain the phase transfer interface.

  • Workup: Filter off inorganic salts while hot. Wash the filtrate with water (

    
     mL) to remove unreacted pyrazole and catalyst.
    
  • Isolation: Dry the organic layer over

    
    , filter, and evaporate the solvent.
    
  • Purification: Recrystallize the crude solid from ethanol/hexane.

    • Yield Target: >60%[1]

    • Validation:

      
       NMR (
      
      
      
      ): Characteristic methine singlet (
      
      
      ppm) and pyrazole protons.
Protocol B: Metal Complexation ( )

Rationale: The TFSI (bis(trifluoromethanesulfonyl)imide) anion is selected to maximize solubility in acetonitrile and reduce viscosity.

Procedure:

  • Dissolution: Dissolve

    
     (1.0 mmol) in 10 mL methanol.
    
  • Ligand Addition: Add Tpm ligand (2.05 mmol, slight excess) dissolved in 5 mL methanol dropwise. The solution will shift color (typically pink/orange to deep red/brown depending on the metal).

  • Stirring: Stir at Room Temperature (RT) for 4 hours.

  • Anion Exchange: Add

    
     (2.5 mmol) dissolved in minimal water/methanol. A precipitate may form immediately or upon concentration.
    
  • Isolation: Filter the precipitate, wash with cold water and diethyl ether.

  • Oxidation (for Redox Couple): To generate the mixed-valence electrolyte, chemically oxidize a portion (e.g., 10%) of the Co(II) complex to Co(III) using

    
     or similar oxidant, or add the pre-synthesized Co(III) salt.
    

Characterization & Validation

Electrochemical Validation (Self-Validating System)

Before device fabrication, the redox shuttle must pass the Reversibility Test via Cyclic Voltammetry (CV).

Setup:

  • Working Electrode: Glassy Carbon (3 mm)

  • Counter Electrode: Pt wire

  • Reference:

    
     (in ACN)
    
  • Electrolyte: 0.1 M

    
     in ACN + 1 mM Complex.
    

Pass Criteria:

  • Peak Separation (

    
    ):  Should approach 59 mV (theoretical reversible 1e- transfer). Values <100 mV are acceptable.
    
  • Current Ratio (

    
    ):  Must be 
    
    
    
    . Deviation indicates instability of the oxidized/reduced species.
  • Diffusion Coefficient (

    
    ):  Calculate using the Randles-Sevcik equation. Target 
    
    
    
    for efficient mass transport.
Data Summary: Tpm vs. Standard Shuttles

Table 1: Comparative metrics of Tpm-based shuttles against industry standards.

ParameterIodide (

)
Cobalt Bipyridine

Iron Tpm

Coordination N/ABidentate (Chelate)Tridentate (Capping)
Geometry LinearDistorted OctahedralRigid Octahedral
Redox Potential (V vs NHE) ~0.35 V~0.56 V~0.85 - 1.0 V (Tunable)
Reorganization Energy HighModerateLow (Fast kinetics)
Solubility (ACN) HighHighHigh (Cationic nature)
Corrosivity HighLowNegligible

Device Integration Mechanism

The Tpm shuttle operates by physically blocking the


 surface while facilitating rapid electron transfer to the dye.

EnergyLevel cluster_legend Mechanism TiO2 TiO2 CB (-0.5 V) Tpm [M(Tpm)2] (+0.8 V) TiO2->Tpm Recombination (Blocked by Sterics) Dye_GS Dye HOMO (+1.1 V) Dye_ES Dye LUMO (-0.7 V) Dye_ES->TiO2 Injection Iodine I-/I3- (+0.35 V) Iodine->Dye_GS Regeneration (High Overpotential) Tpm->Dye_GS Regeneration (Low Overpotential) Legend Tpm allows higher Voc by matching Dye HOMO more closely than Iodine.

Figure 2: Energy level alignment showing the voltage gain (


) achievable with Tpm shuttles compared to Iodine.[3] The steric bulk of Tpm inhibits recombination.

Expert Tips & Troubleshooting

  • Solubility Issues? If the

    
     salt is insoluble in ACN, switch the counter-ion to TFSI  or Perchlorate (
    
    
    
    )
    (caution required). Alternatively, use a binary solvent blend (ACN:Valeronitrile 85:15).
  • Doping Ratio: Start with a ratio of Reduced:Oxidized species of 10:1 . A pure reduced electrolyte will suffer from mass transport limitations at the counter electrode initially.

  • Photoanode Compatibility: Tpm complexes are bulky. Ensure the

    
     mesoporous film has a pore size >20 nm to allow diffusion. Standard P25 paste may be too dense; use pastes designed for cobalt electrolytes (e.g., 30NR-D).
    

References

  • Synthesis and Characterization of Transition Metal Scorpionate Complexes for Redox Shuttle Applications in Dye-Sensitized Solar Cells. Source: eGrove (University of Mississippi) [Link]

  • Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands. Source: MDPI (Molecules) [Link]

  • Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Source: Royal Society of Chemistry (Dalton Transactions) [Link]

  • Syntheses, structures and electronic properties of zwitterionic iron(II) and cobalt(II) complexes featuring ambidentate tris(pyrazolyl)methanide ligands. Source: PubMed (Dalton Trans) [Link]

  • Copper(I/II) and cobalt(II) coordination chemistry of relevance to controlled radical polymerization processes. Source: ResearchGate (Chemistry A European Journal) [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Separation of Tris(3-methyl-1H-pyrazol-1-yl)methane Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and purification of tris(3-methyl-1H-pyrazol-1-yl)methane, a cornerstone ligand in coordination chemistry. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of its synthesis, with a particular focus on the challenging separation of its regioisomers.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of tris(3-methyl-1H-pyrazol-1-yl)methane and the inherent formation of regioisomers.

Q1: Why does the reaction of 3-methylpyrazole with chloroform produce multiple regioisomers?

The alkylation of 3-methylpyrazole with chloroform is a classic example of a reaction where regioselectivity is a significant challenge. The 3-methylpyrazole anion, formed under basic conditions, is an ambident nucleophile with two reactive nitrogen atoms. This leads to the formation of different regioisomers, where the pyrazole rings are attached to the central methane carbon through either the N1 or N2 position. The reaction can yield a mixture of four possible isomers: tris(3-methyl-1H-pyrazol-1-yl)methane (the desired product), tris(5-methyl-1H-pyrazol-1-yl)methane, and two mixed regioisomers.[1]

Q2: What factors influence the ratio of the formed regioisomers?

The ratio of the regioisomers is influenced by several factors, including the reaction conditions and the nature of the reactants. Key factors include:

  • Steric Hindrance: The methyl group at the 3-position of the pyrazole ring can sterically hinder the approach of the electrophile to the adjacent N2 atom, favoring substitution at the less hindered N1 position.

  • Electronic Effects: The electron-donating nature of the methyl group can influence the electron density at the two nitrogen atoms, affecting their nucleophilicity.

  • Reaction Temperature: Higher temperatures can lead to a less selective reaction, resulting in a more complex mixture of isomers.

  • Base and Solvent: The choice of base and solvent can influence the aggregation state of the pyrazole anion and the solvation of the cation, which in turn can affect the regioselectivity of the alkylation.[2]

Q3: What are the primary methods for separating the regioisomers of tris(3-methyl-1H-pyrazol-1-yl)methane?

The separation of these closely related isomers is often challenging due to their similar physical and chemical properties.[3][4] The most common and effective methods are:

  • Column Chromatography: Flash column chromatography using silica gel is a widely used technique for separating the regioisomers.[3][4][5] Careful selection of the eluent system is crucial for achieving good resolution.

  • Recrystallization: Fractional recrystallization can be an effective method for purifying the desired isomer, especially if there is a significant difference in the solubility of the regioisomers in a particular solvent system.[6] Hexane is a commonly used solvent for the recrystallization of tris(3-methyl-1H-pyrazol-1-yl)methane.[6]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis and separation of tris(3-methyl-1H-pyrazol-1-yl)methane regioisomers.

Problem Probable Cause(s) Recommended Solution(s)
Low overall yield of the tris(pyrazolyl)methane product. Incomplete reaction; side reactions; loss of product during workup.Ensure anhydrous conditions. Use a phase-transfer catalyst like tetrabutylammonium bromide to improve reaction efficiency.[6][7] Optimize reaction time and temperature.
Poor regioselectivity, leading to a complex mixture of isomers. High reaction temperature; inappropriate base or solvent system.Conduct the reaction at a lower temperature to enhance selectivity. Experiment with different bases (e.g., NaH, K2CO3) and solvents to find the optimal conditions for your specific setup.
Co-elution of regioisomers during column chromatography. Isomers have very similar polarities; inappropriate eluent system.Optimize the mobile phase by adjusting the polarity.[3] A shallow gradient or isocratic elution with a solvent system that provides good separation on TLC is recommended.[3] Consider using a different stationary phase if silica gel is not effective.
Difficulty in inducing crystallization of the desired isomer. Presence of impurities; inappropriate solvent for recrystallization.Purify the crude product by column chromatography before attempting recrystallization. Screen a variety of solvents to find one in which the desired isomer has limited solubility at room temperature but is soluble when heated. Seeding with a small crystal of the pure product can also initiate crystallization.
NMR spectrum of the purified product is inconsistent with the desired structure. Incomplete separation of isomers; presence of residual solvent or starting materials.Re-purify the product using the optimized chromatography and/or recrystallization methods. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. Compare the obtained NMR data with literature values for confirmation.[5][6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and separation of tris(3-methyl-1H-pyrazol-1-yl)methane.

Synthesis of Tris(3-methyl-1H-pyrazol-1-yl)methane

This protocol is adapted from established literature procedures.[6]

Materials:

  • 3-methylpyrazole

  • Chloroform

  • Sodium carbonate

  • Tetrabutylammonium bromide

  • Deionized water

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Hexane

  • Toluene

  • p-Toluenesulfonic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylpyrazole (75.0 mmol), tetrabutylammonium bromide (3.75 mmol), and sodium carbonate (0.45 mol).

  • Add a biphasic mixture of deionized water (75 mL) and chloroform (40 mL).

  • Heat the reaction mixture to a gentle reflux and maintain for approximately 72 hours under an inert atmosphere (e.g., argon).

  • After cooling to room temperature, filter the mixture. Separate the organic layer from the aqueous layer.

  • Extract the aqueous layer three times with diethyl ether (100 mL each).

  • Combine all organic portions and wash twice with 100 mL portions of saturated aqueous NaHCO3.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain a dark yellow oil.

Separation of Regioisomers by Column Chromatography

Materials:

  • Crude product from the synthesis step

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., a mixture of hexane and ethyl acetate)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • TLC Analysis: Develop a suitable eluent system by performing TLC analysis on the crude product. The goal is to achieve good separation between the spots corresponding to the different regioisomers.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the prepared column. This dry loading technique often leads to better separation.[3]

  • Elution: Elute the column with the optimized eluent system. Collect fractions and monitor the separation by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

Purification by Recrystallization

Procedure:

  • Dissolve the material obtained after chromatography in a minimum amount of hot hexane.

  • Allow the solution to cool slowly to room temperature.

  • Crystals of the desired tris(3-methyl-1H-pyrazol-1-yl)methane should form. If crystallization is slow, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Collect the crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualizing the Process

To better understand the workflow, the following diagrams illustrate the key steps in the synthesis and separation process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_separation Separation & Purification Reactants 3-Methylpyrazole + Chloroform + Na2CO3 + TBAB Reaction Reflux in H2O/CHCl3 (72 hours) Reactants->Reaction Workup Extraction & Washing Reaction->Workup Crude Crude Product (Oil) Workup->Crude Column Column Chromatography (Silica Gel) Crude->Column Fractions Collect Fractions Column->Fractions TLC Monitor by TLC Fractions->TLC Recrystallization Recrystallization (Hexane) Fractions->Recrystallization Pure Pure Tris(3-methyl-1H-pyrazol-1-yl)methane Recrystallization->Pure

Caption: Workflow for the synthesis and purification of tris(3-methyl-1H-pyrazol-1-yl)methane.

Regioisomers Crude_Mixture Crude Reaction Mixture Isomer_A Tris(3-methyl-1H-pyrazol-1-yl)methane (Desired Product) Crude_Mixture->Isomer_A Separation Isomer_B Tris(5-methyl-1H-pyrazol-1-yl)methane Crude_Mixture->Isomer_B Separation Isomer_C Mixed Regioisomers Crude_Mixture->Isomer_C Separation

Caption: Separation of regioisomers from the crude reaction mixture.

References

  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.

Sources

Technical Support Center: Improving the Solubility of Tris(pyrazolyl)borate Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tris(pyrazolyl)borate (Tp) metal complexes. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these common hurdles.

Introduction to Solubility Challenges with Tp Complexes

Tris(pyrazolyl)borate ligands, often called "scorpionate" ligands, are a versatile class of tripodal ligands used extensively in organometallic chemistry and catalysis.[1][2] Their ability to form stable complexes with a wide range of metals makes them valuable in diverse applications, including modeling metalloenzyme active sites and developing novel therapeutics.[1][3] However, a significant practical limitation of many Tp complexes is their poor solubility in common organic solvents and aqueous media. This can hinder their purification, characterization, and application, particularly in fields like drug development where bioavailability is crucial.

This guide will walk you through the underlying causes of poor solubility and provide a systematic approach to improving it.

Frequently Asked Questions (FAQs)

Q1: Why are my tris(pyrazolyl)borate metal complexes insoluble?

Poor solubility in Tp complexes often stems from strong intermolecular forces in the solid state, such as crystal packing effects. The rigid and often symmetrical nature of the Tp ligand can lead to highly ordered and stable crystal lattices that are difficult to disrupt with solvent molecules. Additionally, the overall charge of the complex and the nature of the counter-ion play a significant role.

Q2: What is the first thing I should try to improve solubility?

The simplest first step is to screen a wider range of solvents. While many Tp complexes are soluble in chlorinated solvents like dichloromethane, exploring more polar options like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can sometimes be effective.[4] For applications requiring aqueous solubility, the challenge is greater, but specific ligand modifications can be made.

Q3: Can I modify the Tp ligand to increase solubility?

Absolutely. This is the most effective and common strategy. Introducing functional groups onto the pyrazolyl rings can dramatically alter the solubility profile of the resulting metal complex. This is a powerful tool for fine-tuning the properties of your complex.[5][6]

Q4: Will changing the metal center affect solubility?

While the ligand has a more pronounced effect, the choice of metal can influence solubility. The coordination geometry and the overall charge of the final complex, which are dictated by the metal, are contributing factors.

Q5: Are there alternatives to tris(pyrazolyl)borate ligands with better solubility?

Yes, related classes of ligands like tris(triazolyl)borates and tris(pyrazolyl)methanes have been developed to address the solubility limitations of traditional Tp ligands, particularly in aqueous media.[7][8] Tris(pyridyl)borate ligands are also emerging as a versatile alternative with enhanced stability and electron-donating properties.[9]

Troubleshooting Guide: A Problem-Oriented Approach

This section provides a more detailed, problem-oriented approach to resolving solubility issues.

Problem 1: My complex is insoluble in all common organic solvents.

This is a common issue, particularly with unsubstituted or symmetrically substituted Tp ligands.

Causality:

The high symmetry and potential for strong intermolecular π-π stacking of the pyrazolyl rings can lead to a very stable crystal lattice. The energy required for the solvent to overcome this lattice energy is too high, resulting in insolubility.

Solutions:
  • Ligand Modification: This is the most robust solution. By introducing substituents onto the pyrazolyl rings, you can disrupt the crystal packing and introduce functionalities that interact more favorably with solvents.

  • Counter-ion Exchange: For charged complexes, the nature of the counter-ion can significantly impact solubility.

Detailed Protocols
Protocol 1: Synthesis of a Solubilizing Tris(pyrazolyl)borate Ligand

This protocol describes the synthesis of potassium hydrotris(3,5-dimethyl-4-ethylpyrazolyl)borate, a ligand designed to enhance solubility in organic solvents through the introduction of alkyl groups.[10]

Objective: To synthesize a modified Tp ligand with improved solubility characteristics.

Materials:

  • 3,5-dimethyl-4-ethylpyrazole

  • Potassium borohydride (KBH₄)

  • Toluene

  • Standard Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Under an inert atmosphere, combine 3,5-dimethyl-4-ethylpyrazole and potassium borohydride in a round-bottom flask.

  • Heat the mixture under reflux in toluene. The reaction progress can be monitored by the evolution of hydrogen gas.

  • After the reaction is complete (cessation of gas evolution), cool the mixture to room temperature.

  • The product, potassium hydrotris(3,5-dimethyl-4-ethylpyrazolyl)borate, will precipitate out of the solution.

  • Isolate the solid product by filtration, wash with cold toluene, and dry under vacuum.

Protocol 2: Counter-Ion Exchange to Enhance Solubility

This protocol details the exchange of a halide counter-ion for a larger, more weakly coordinating anion like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).

Objective: To improve the solubility of a cationic Tp metal complex by replacing the counter-ion.

Materials:

  • Your cationic tris(pyrazolyl)borate metal halide complex (e.g., [TpM(L)n]Cl)

  • Silver tetrafluoroborate (AgBF₄) or silver hexafluorophosphate (AgPF₆)

  • Acetonitrile

Procedure:

  • Dissolve your Tp metal halide complex in acetonitrile.

  • In a separate flask, dissolve a stoichiometric equivalent of the silver salt (AgBF₄ or AgPF₆) in acetonitrile.

  • Slowly add the silver salt solution to the solution of your complex while stirring.

  • A precipitate of the silver halide (e.g., AgCl) will form.

  • Stir the reaction mixture for a few hours to ensure complete precipitation.

  • Filter the mixture to remove the silver halide precipitate.

  • The filtrate now contains your Tp metal complex with the new, more solubilizing counter-ion.

  • Remove the solvent under reduced pressure to isolate the product.

Problem 2: My complex needs to be soluble in water for biological applications.

Standard Tp complexes are generally insoluble in water.[4] Achieving aqueous solubility requires specific ligand modifications.

Causality:

The hydrophobic nature of the pyrazolyl rings and the lack of hydrogen bonding donors or acceptors prevent favorable interactions with water molecules.

Solutions:
  • Introduction of Hydrophilic Functional Groups: Attaching polar or charged functional groups to the pyrazolyl rings is the most effective strategy.

  • Use of Analogous Ligand Systems: Ligands like tris(triazolyl)borates contain nitrogen atoms that can act as hydrogen bond acceptors, improving water solubility.[7]

Detailed Protocol
Protocol 3: Synthesis of a Water-Solubilizing Tris(pyrazolyl)borate Ligand

This protocol outlines a general strategy for introducing a water-solubilizing group, such as a sulfonate or a carboxylate, onto the pyrazole ring before the formation of the Tp ligand.

Objective: To synthesize a Tp ligand with functional groups that impart water solubility.

Materials:

  • A pyrazole derivative bearing a functional group that can be converted to a hydrophilic group (e.g., a nitro group that can be reduced to an amine and then sulfonated).

  • Potassium borohydride (KBH₄)

Procedure:

  • Functionalization of Pyrazole: Synthesize or procure a pyrazole with a suitable functional group at the 4-position. For example, a 4-nitropyrazole.

  • Synthesis of the Substituted Tp Ligand: React the functionalized pyrazole with potassium borohydride following a similar procedure to Protocol 1. This will yield the potassium salt of the tris(4-nitropyrazolyl)borate.

  • Conversion to a Hydrophilic Group:

    • Reduction: The nitro groups can be reduced to amino groups using standard chemical methods (e.g., catalytic hydrogenation).

    • Sulfonation/Carboxylation: The resulting amino groups can then be functionalized to introduce sulfonate or carboxylate groups, which will significantly enhance water solubility.

Data Summary: Strategies for Enhancing Solubility
StrategyMechanismTarget SolventsExample Modification
Ligand Alkylation Disrupts crystal packing, increases lipophilicityOrganic (e.g., acetonitrile, toluene)Adding methyl or ethyl groups to the pyrazolyl rings[10]
Ligand Fluorination Increases polarity and can lead to specific solvent interactionsFluorinated solvents, some polar organic solventsTrifluoromethyl groups on the pyrazolyl rings
Introduction of Polar Groups Introduces hydrogen bonding capabilities and polarityPolar organic and aqueous solutionsSulfonate, carboxylate, or hydroxyl groups
Counter-ion Exchange Reduces lattice energy with larger, non-coordinating ionsPolar organic solventsReplacing Cl⁻ with BF₄⁻ or PF₆⁻
Use of Analogous Ligands Inherently more polar ligand backboneAqueous and polar organic solventsTris(triazolyl)borate, Tris(pyrazolyl)methane[7][8]
Visualizing the Solutions
Workflow for Troubleshooting Solubility

Caption: A decision-making workflow for systematically addressing solubility issues with tris(pyrazolyl)borate metal complexes.

Ligand Modification Strategies

tp_core Tris(pyrazolyl)borate Core substituents Alkyl Groups (e.g., -CH₃, -C₂H₅) Phenyl Groups Electron-withdrawing Groups (e.g., -CF₃, -NO₂) Polar/Charged Groups (e.g., -SO₃⁻, -COO⁻) tp_core:f0->substituents:f0 Improves organic solubility tp_core:f0->substituents:f1 Increases steric bulk tp_core:f0->substituents:f2 Modifies electronic properties tp_core:f0->substituents:f3 Enhances aqueous solubility

Caption: An overview of different pyrazolyl ring substituents and their primary effects on the properties of the resulting tris(pyrazolyl)borate ligand.

Conclusion

Improving the solubility of tris(pyrazolyl)borate metal complexes is a common challenge that can be systematically addressed. By understanding the underlying chemical principles and employing targeted strategies such as solvent screening, ligand modification, and counter-ion exchange, researchers can successfully overcome these obstacles. The protocols and troubleshooting guide provided here offer a practical framework for designing and synthesizing soluble Tp complexes tailored for a wide range of applications, from catalysis to drug development.

References

  • Synthesis and Magnetic Properties of Functionalized tris(pyrazolyl)borate complexes of Iron and Cobalt. (n.d.). GW ScholarSpace. Retrieved February 18, 2026, from [Link]

  • Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. (2023). The Journal of Organic Chemistry - ACS Publications. Retrieved February 18, 2026, from [Link]

  • Synthesis, Characterization and Assessment of the Antioxidant Activity of Cu(II), Zn(II) and Cd(II) Complexes Derived from Scorpionate Ligands. (2020). PMC. Retrieved February 18, 2026, from [Link]

  • Synthesis and Characterization of a New Cyano-substituted Tris(pyrazolyl)borate and its Thallium(I) Complex. (n.d.). Retrieved February 18, 2026, from [Link]

  • A new route to tris(pyrazolyl)borate ligands and new structural variations in TlTp complexes. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Retrieved February 18, 2026, from [Link]

  • Synthesis and Characterization of Transition Metal Scorpionate Complexes for Redox Shuttle Applications in Dye-Sensitized Solar. (2020). eGrove. Retrieved February 18, 2026, from [Link]

  • Synthesis of New Series of Transition Metal Complexes with Poly (Pyrazolyl) Borates. (2022). Retrieved February 18, 2026, from [Link]

  • Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. (n.d.). Retrieved February 18, 2026, from [Link]

  • Elucidating drug-metalloprotein interactions with tris(pyrazolyl)borate model complexes. (2002). Retrieved February 18, 2026, from [Link]

  • Synthesis, Structure, and Reactivity of Molybdenum– and Tungsten–Indane Complexes with Tris(pyrazolyl)borate Ligand. (2024). MDPI. Retrieved February 18, 2026, from [Link]

  • Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies. (2021). PMC. Retrieved February 18, 2026, from [Link]

  • Synthesis of New Series of Transition Metal Complexes with Poly (Pyrazolyl) Borates. (2022). Retrieved February 18, 2026, from [Link]

  • Synthesis and Characterization of Tris(pyrazolyl) borate and Tris(triazolyl) borate ligands and their metal complexes. (2014). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and. (2023). The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • Trispyrazolylborate. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Water-Soluble C-Scorpionate Complexes - Catalytic and Biological Applications. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Scorpionate ligand. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

Sources

Technical Support Center: Tris(pyrazolyl)methane Synthesis Work-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tris(pyrazolyl)methane (Tpm) synthesis. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical neutralization and washing steps in the work-up of Tpm and its derivatives. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide

This section addresses specific issues that may arise during the neutralization and washing phases of your tris(pyrazolyl)methane synthesis.

Q1: After adding a neutralizing agent, my product has oiled out or remains a stubborn emulsion. How can I induce crystallization and achieve proper phase separation?

A1: This is a common issue, often stemming from residual phase-transfer catalysts (like tetra-n-butylammonium bromide), improper pH, or the presence of viscous byproducts.

  • Underlying Cause: The synthesis of Tpm often employs a phase-transfer catalyst in a basic medium.[1] During work-up, incomplete removal or neutralization can lead to the formation of salts or ionic liquids that hinder crystallization and stabilize emulsions. The crude product mixture can be a pale-yellow emulsion before purification.[1]

  • Step-by-Step Solution:

    • Ensure Complete Neutralization: First, verify the pH of the aqueous phase is neutral (pH ~7). Use a calibrated pH meter for accuracy. If the mixture is still basic, it can suppress the precipitation of your organic product.

    • Break the Emulsion:

      • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up emulsions by reducing the solubility of organic components.[1]

      • Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle inversions to mix the layers.

    • Induce Crystallization:

      • Solvent Swap: If the product remains an oil after extraction into an organic solvent, remove the solvent by rotary evaporation. Attempt to recrystallize the resulting residue from a different solvent system. For many Tpm compounds, recrystallization from hot diethyl ether or dissolution in a minimal amount of a good solvent (like dichloromethane) followed by the slow addition of a poor solvent (like hexanes) can be effective.[2]

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. This can create nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure, solid Tpm, add a tiny crystal to the supersaturated solution to induce crystallization.

Q2: My final yield of tris(pyrazolyl)methane is significantly lower than expected after the work-up. What are the most likely reasons?

A2: Low yield can be attributed to several factors during neutralization and washing, including product loss into the aqueous phase, incomplete extraction, or product decomposition.

  • Underlying Cause: Tris(pyrazolyl)methane itself is generally soluble in most organic solvents and insoluble in water.[3] However, protonated intermediates or side products may have higher aqueous solubility. Overly aggressive neutralization or washing can lead to partitioning of the desired product into the aqueous layer, especially if the volume of the organic solvent is insufficient.

  • Troubleshooting Steps:

    • pH Control: Avoid making the aqueous phase strongly acidic during neutralization. While the goal is to neutralize excess base, a highly acidic environment could potentially lead to side reactions or increase the solubility of certain species. A neutral pH is optimal.

    • Extraction Efficiency:

      • Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient method for recovering the product.

      • Ensure you are using an appropriate extraction solvent. Dichloromethane and chloroform are commonly used and effective.[1][4]

    • Check for Product in Aqueous Layer: Before discarding the aqueous washes, it can be prudent to perform a back-extraction with a fresh portion of organic solvent to recover any dissolved product.

    • Minimize Water Contact Time: While washing is necessary, prolonged contact between the organic phase and water can sometimes lead to minor hydrolysis or decomposition, especially if impurities are present.[4]

Q3: My purified tris(pyrazolyl)methane is contaminated with unreacted pyrazole. How can I improve my washing protocol to remove it?

A3: Pyrazole contamination is a frequent problem, as it can be carried through the work-up.[2] Effective removal relies on exploiting the difference in basicity between pyrazole and the neutral Tpm product.

  • Underlying Cause: Pyrazole is a weak base and can be protonated to form a water-soluble pyrazolium salt. The neutral Tpm product is not basic and will remain in the organic layer.

  • Optimized Washing Protocol:

    • Dilute Acid Wash: After the initial neutralization and separation, wash the organic layer with a dilute aqueous acid solution (e.g., 0.1 M HCl). This will protonate the residual pyrazole, rendering it soluble in the aqueous phase.

    • Water Wash: Follow the acid wash with one or two washes with deionized water to remove any remaining acid from the organic layer.

    • Brine Wash: A final wash with brine will help to remove residual water from the organic phase before drying.[1]

    • Recrystallization: If contamination persists, recrystallization is a powerful purification technique. Some protocols suggest recrystallizing from hot diethyl ether to obtain pure, colorless crystals.[2]

Frequently Asked Questions (FAQs)

What is the primary purpose of the neutralization step in the tris(pyrazolyl)methane work-up?

The synthesis of tris(pyrazolyl)methane often involves the reaction of a pyrazolate salt with a trihalomethane (like chloroform) or the deprotonation of pyrazole in the presence of a strong base.[1] The neutralization step is crucial for quenching any remaining base (e.g., sodium carbonate, sodium hydroxide) used in the reaction. This is essential for several reasons:

  • Product Stability: It prevents base-mediated side reactions or degradation of the desired product during subsequent purification steps.

  • Facilitating Extraction: Neutralizing the reaction mixture allows for a clean separation between the aqueous and organic layers during liquid-liquid extraction.

  • Preventing Emulsions: A neutral pH helps to prevent the formation of stable emulsions, which can complicate the separation process.

Which neutralizing agents are recommended, and are there any to avoid?

Typically, a weak acid or a buffered solution is used for neutralization.

  • Recommended: Dilute aqueous solutions of acids like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) are often employed. The goal is to bring the pH of the aqueous phase to approximately 7.

  • To Use with Caution: Strong, concentrated acids should be avoided. Their addition can be highly exothermic and may lead to the degradation of the product or the formation of unwanted byproducts.

What are the ideal properties of a solvent for extracting and washing tris(pyrazolyl)methane?

The ideal solvent should have the following characteristics:

  • High Solubility for Tpm: The solvent must effectively dissolve the neutral tris(pyrazolyl)methane product. Common choices include dichloromethane (DCM) and chloroform.[1][4]

  • Immiscibility with Water: The solvent must form a distinct layer when mixed with water to allow for efficient liquid-liquid extraction.

  • Low Boiling Point: A relatively low boiling point facilitates easy removal of the solvent by rotary evaporation after the extraction and washing are complete.

  • Inertness: The solvent should not react with the product or any residual reagents.

How does the solubility of tris(pyrazolyl)methane derivatives affect the work-up strategy?

While the parent tris(pyrazolyl)methane is generally insoluble in water, derivatives can have varied solubilities.[3] For example, the introduction of hydrophilic groups, such as in tris(pyrazolyl)methane sulfonate, can render the molecule water-soluble.[4][5] This fundamentally changes the work-up procedure:

  • Water-Soluble Derivatives: For compounds like tris(pyrazolyl)methane sulfonate, the product may be isolated by precipitation from an aqueous or alcoholic solution, followed by filtration and washing with an organic solvent in which the impurities are soluble.[5]

  • Lipophilic Derivatives: For highly nonpolar derivatives, solvents like hexanes or diethyl ether may be used for washing and recrystallization, as these compounds are often soluble in a wide range of organic solvents but not in polar ones.[3]

Experimental Workflow & Data

Standard Neutralization and Washing Protocol
  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was run at high temperatures, it is advisable to cool it in an ice bath to manage any heat generated during neutralization.

  • Initial Quench: Slowly add deionized water to the reaction mixture with stirring.

  • Neutralization: While monitoring with a pH meter, add a dilute acid (e.g., 1 M HCl) dropwise until the aqueous phase reaches a pH of ~7.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., dichloromethane). Perform the extraction three times for maximum recovery.

  • Combine & Wash: Combine the organic layers. Wash sequentially with:

    • Dilute acid (0.1 M HCl) to remove residual pyrazole.

    • Deionized water.

    • Saturated brine solution.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Key Parameters for Tpm Work-Up
ParameterRecommended Value/SolventRationale & Notes
Neutralization pH ~7.0Avoids product degradation and ensures efficient extraction.
Extraction Solvent Dichloromethane, ChloroformHigh solubility for Tpm and good phase separation from water.[1][4]
Washing Solvents 0.1 M HCl (aq), Deionized H₂O, Saturated NaCl (aq)Sequentially removes basic impurities, residual acid, and dissolved water.
Recrystallization Solvents Diethyl ether, HexanesEffective for purifying the final product.[2][3]
Common Impurities Unreacted Pyrazole, Phase-Transfer CatalystRemoved by acidic wash and proper phase separation.
Workflow Diagram: Neutralization & Washing

Workup_Workflow cluster_0 Reaction Completion cluster_1 Neutralization & Extraction cluster_2 Aqueous Phase Work-Up cluster_3 Organic Phase Purification cluster_4 Final Product Reaction_Mixture Crude Reaction Mixture (Tpm, Base, Pyrazole, Catalyst) Neutralization 1. Add H₂O & Neutralize (e.g., Dilute HCl to pH 7) Reaction_Mixture->Neutralization Extraction 2. Liquid-Liquid Extraction (e.g., Dichloromethane) Neutralization->Extraction Phase_Separation 3. Separate Layers Extraction->Phase_Separation Aqueous_Layer Aqueous Layer (Salts, Pyrazolium Cations) Phase_Separation->Aqueous_Layer Aqueous Phase Organic_Layer Combined Organic Layers Phase_Separation->Organic_Layer Organic Phase Discard_Aqueous Discard Aqueous_Layer->Discard_Aqueous Acid_Wash 4. Wash with Dilute Acid Organic_Layer->Acid_Wash Water_Wash 5. Wash with DI Water Acid_Wash->Water_Wash Brine_Wash 6. Wash with Brine Water_Wash->Brine_Wash Drying 7. Dry (e.g., Na₂SO₄) Brine_Wash->Drying Concentration 8. Concentrate in vacuo Drying->Concentration Final_Product Pure Tris(pyrazolyl)methane Concentration->Final_Product

Caption: Workflow for Tpm neutralization and washing.

References

  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction - MDPI. (2019, July 18). Available at: [Link]

  • Wang, L., & Chambron, J.-C. (2004). Synthesis of a Macrobicycle Incorporating the Tris(pyrazolyl)methane Ligand. Organic Letters, 6(5), 747-750. Available at: [Link]

  • Synthesis and Characterization of Transition Metal Scorpionate Complexes for Redox Shuttle Applications in Dye-Sensitized Solar. (2020, May 9). eGrove. Available at: [Link]

  • Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. The Keep. Available at: [Link]

  • Tris(pyrazolyl)methane Ligands: Syntheses and Structures of Monometallic and Metallodendritic Complexes. (2004, June 7). European Journal of Inorganic Chemistry. Available at: [Link]

  • Microwave-assisted Synthesis of Tris(pyrazolyl)methanes, An Improved Preparative Method. (PDF) ResearchGate. Available at: [Link]

  • Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. (2017, March 11). MDPI. Available at: [Link]

  • COMMUNICATIONS. Available at: [Link]

Sources

Validation & Comparative

Structural and Functional Profiling of Substituted Scorpionate Ligands (Tp\textsuperscript{x})

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Comparison of Substituted Scorpionate Ligands Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical comparison of substituted hydridotris(pyrazolyl)borate (Tp) ligands, commonly known as "scorpionates." Designed for researchers in organometallic chemistry and drug development, this analysis focuses on the structural determinants—steric bulk and electronic donicity—that dictate ligand performance in catalysis and bioinorganic modeling.

Introduction: The Scorpionate Architecture

The Tp ligand system consists of three pyrazole rings fused to a central borohydride unit.[1][2] Its defining feature is the facial (fac) coordination mode, where the three nitrogen donors occupy one face of a metal's coordination sphere.[3]

The "sting" of the scorpion depends heavily on the substituents at the pyrazole ring positions:

  • Position 3 (

    
    ):  Proximal to the metal center. Controls the steric pocket  and prevents oligomerization.
    
  • Position 4 (

    
    ):  Remote from the metal. Used for electronic tuning  without altering sterics.
    
  • Position 5 (

    
    ):  Proximal to the boron backbone. Controls isomerization  (preventing 1,2-borotropic shifts).
    
Visualizing the Architecture

ScorpionateStructure Boron Boron (Backbone) Pyrazoles 3 x Pyrazole Rings Boron->Pyrazoles B-N Bond Metal Metal Center (M) Pyrazoles->Metal N-M Coordination (fac) R3 R3 Substituent (Steric Gatekeeper) Pyrazoles->R3 Position 3 R4 R4 Substituent (Electronic Tuner) Pyrazoles->R4 Position 4 R5 R5 Substituent (Backbone Stabilizer) Pyrazoles->R5 Position 5 R3->Metal Steric Clash/Protection

Figure 1: Structural logic of the Tp ligand system.[4] The R3 substituent is the critical determinant of the metal's coordination geometry.

Steric Profiling: The "Tetrahedral Enforcer" Effect

The most significant differentiation among Tp ligands is their ability to enforce specific geometries based on the bulk of the


 substituent.
Comparative Steric Analysis
LigandSubstituent (

)
Cone Angle Equiv.Coordination OutcomePrimary Application
Tp H~180°Octahedral (

)
General Coordination
Tp\textsuperscript{Me2} (Tp)*Methyl~200°Octahedral (

)
Stable Baselines
Tp\textsuperscript{Ph} Phenyl~220°Flexible (

or

)
Steric Shielding
Tp\textsuperscript{tBu} tert-Butyl>240°Tetrahedral (

)
"Enforcer" / Catalysis
Mechanism of Action: The Enforcer Effect

The Tp\textsuperscript{tBu} ligand is termed the "Tetrahedral Enforcer." The massive tert-butyl groups at the 3-position create a steric wall that prevents a second Tp ligand from binding. This forces the metal into a coordinatively unsaturated, tetrahedral geometry (e.g.,


), which is highly reactive and essential for mimicking enzyme active sites (like Zinc Carbonic Anhydrase).

Electronic Profiling: Tuning Donicity

While sterics control geometry, the electronic properties (donicity) control reactivity (reaction rates, redox potentials). This is quantified by the CO stretching frequency (


)  in carbonyl complexes 

or

.
  • Lower

    
      = More electron-rich metal (Better 
    
    
    
    -donor ligand).
  • Higher

    
      = Electron-deficient metal (Weaker 
    
    
    
    -donor / Better
    
    
    -acceptor).
Electronic Performance Data
LigandElectronic Character

(approx. in Cu-CO)
Effect on Metal
Tp\textsuperscript{CF3} Strong E-Withdrawing> 2140 cm⁻¹Increases electrophilicity; stabilizes low oxidation states.
Tp\textsuperscript{Br} E-Withdrawing~2130 cm⁻¹Moderate deactivation.
Tp (Parent) Neutral~2120 cm⁻¹Baseline reference.
Tp\textsuperscript{Me2} Weak E-Donating~2110 cm⁻¹Stabilizes high oxidation states.
Tp\textsuperscript{tBu} Strong E-Donating< 2100 cm⁻¹Maximizes electron density at metal.

Scientific Insight: For oxidative catalysis (e.g., C-H activation), electron-donating ligands (Tp\textsuperscript{Me2}, Tp\textsuperscript{tBu}) are preferred to stabilize the high-valent metal intermediates. For Lewis acid catalysis, electron-withdrawing variants (Tp\textsuperscript{CF3}) enhance the metal's electrophilicity.

Experimental Protocols

Protocol A: Synthesis of Bulky Tp Ligands (Melt Method vs. Solvent)

Context: Traditional synthesis involves melting pyrazole with borohydride. However, for bulky or volatile pyrazoles, this fails.

Step-by-Step Workflow:

  • Reagent Prep: Dry Pyrazole (

    
     eq) and 
    
    
    
    (
    
    
    eq).
  • Solvent Selection:

    • Standard: High-boiling ether (Diglyme) or Toluene.

    • Bulky (

      
      ): Requires high temperature (melt) or specific reflux in mesitylene.
      
  • Reaction Monitoring: Track

    
     evolution.
    
    • 
       eq 
      
      
      
      : Monopyrazolylborate.
    • 
       eq 
      
      
      
      : Bispyrazolylborate (Bp).[2]
    • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       eq 
      
      
      
      : Trispyrazolylborate (Tp).[2][4][5][6]
  • Purification: Precipitation with Hexane (for K-salts) or sublimation (for Tl-salts).

Protocol B: Crystallization for Structural Validation

To confirm the "Enforcer" effect (Tetrahedral vs. Octahedral), X-ray quality crystals are required.

  • Complexation: React

    
     with 
    
    
    
    (M = Co, Zn, Ni) in THF.
  • Filtration: Remove KCl precipitate under inert atmosphere (

    
    ).
    
  • Layering: Layer the THF filtrate with Pentane (1:3 ratio).

  • Observation:

    • Tp\textsuperscript{tBu}: Expect intensely colored (if Co/Ni) crystals; paramagnetic NMR.

    • Tp\textsuperscript{Ph}: May form isomers; check for sandwich formation.

Synthesis Decision Tree

SynthesisProtocol Start Start: Pyrazole + MBH4 CheckBulk Is R3 Bulky? (tBu, Mesityl) Start->CheckBulk MethodA Method A: Melt/High T (>200°C) CheckBulk->MethodA Yes MethodB Method B: Solvent Reflux (Toluene/Diglyme) CheckBulk->MethodB No Monitor Monitor H2 Evolution MethodA->Monitor MethodB->Monitor Stop Stop at 2 eq H2 Monitor->Stop Target: Bp Continue Continue to 3 eq H2 Monitor->Continue Target: Tp ProductBp Product: Bp (Bis) Stop->ProductBp ProductTp Product: Tp (Tris) Continue->ProductTp

Figure 2: Decision matrix for the synthesis of Scorpionate ligands based on steric requirements.

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.

  • Dias, H. V. R., et al. (2006). "Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands". Inorganic Chemistry.

  • Pettinari, C., et al. (2023). "Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions". Journal of Organic Chemistry.

  • Parkin, G. (2002). "The tetrahedral enforcer: the tris(3-tert-butylpyrazolyl)
  • Andrade, M. A., & Martins, L. M. (2019).[7] "Novel Chemotherapeutic Agents - The Contribution of Scorpionates". Current Medicinal Chemistry.

Sources

Validating catalytic efficiency of tris(pyrazolyl)methane metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Catalytic Efficiency of Tris(pyrazolyl)methane (Tpm) Metal Complexes: A Comparative Guide

Executive Summary

Tris(pyrazolyl)methane (Tpm) ligands, often termed "neutral scorpionates," offer a distinct electronic environment compared to their anionic Tris(pyrazolyl)borate (Tp) analogues. While structurally isoglobal, the neutrality of the Tpm ligand frame results in cationic metal complexes with enhanced electrophilicity. This guide provides a technical framework for validating Tpm-based catalysts, specifically focusing on Group 11 metals (Cu, Ag) in carbene transfer reactions, where their Lewis acidic nature often outperforms traditional Tp systems.

Part 1: The Scorpionate Standoff (Tpm vs. Tp)

The choice between Tpm and Tp ligands is not merely structural; it is a decision between electrophilicity and stability .

  • Tp (Borates): The anionic charge (

    
    ) donates significant electron density to the metal, stabilizing higher oxidation states and creating a neutral complex (e.g., 
    
    
    
    ).
  • Tpm (Methanes): The neutral charge results in a cationic complex (e.g.,

    
    ). This cationic nature increases the Lewis acidity of the metal center, accelerating reactions with electron-rich substrates (e.g., diazo compounds) but often at the cost of ligand binding affinity.
    
Comparative Performance Matrix
FeatureTris(pyrazolyl)borate (Tp) Tris(pyrazolyl)methane (Tpm) Catalytic Implication
Ligand Charge Anionic (-1)Neutral (0)Tpm generates cationic complexes (

), increasing electrophilicity.
Metal Electron Density Electron-rich (stabilizes high ox. states)Electron-poor (Lewis acidic)Tpm is superior for activating diazoalkanes and nucleophilic attack.
Solubility High in non-polar solvents (Hexane/Tol)Requires polar solvents (DCM/MeCN)Tpm complexes often require counter-anions (

,

) affecting solubility.
Ligand Lability Strong electrostatic bindingWeaker neutral bindingTpm ligands are more prone to dissociation; requires excess ligand or bulky substituents.
CO Stretching (

)
Lower

(Back-bonding high)
Higher

(Back-bonding low)
Diagnostic tool: Higher

in Tpm-Cu-CO confirms electron-deficient center.
Decision Logic: Ligand Selection Architecture

LigandSelection Start Select Scorpionate Ligand Target Target Reaction Type? Start->Target Oxidation High-Valent Oxidation (e.g., Hydroxylation) Target->Oxidation Requires electron donation Acid Lewis Acid / Carbene Transfer (e.g., Cyclopropanation) Target->Acid Requires electrophilicity Tp_Route Select Tp (Borate) Anionic Ligand Oxidation->Tp_Route Tpm_Route Select Tpm (Methane) Neutral Ligand Acid->Tpm_Route Result_Tp Result: Stabilized Metal Center Neutral Complex Tp_Route->Result_Tp Result_Tpm Result: Electrophilic Cationic Center [Tpm-M]+ Tpm_Route->Result_Tpm

Figure 1: Decision matrix for selecting between Tpm and Tp ligands based on the electronic requirements of the catalytic cycle.

Part 2: Experimental Validation Framework

To validate a Tpm complex (e.g.,


) as a superior catalyst, you must prove homogeneity , kinetic competence , and mechanism .
Homogeneity Verification (The "Hg Drop" & Poisoning)

Tpm complexes, being less tightly bound than Tp, are prone to decomposing into metal nanoparticles (the actual active species in some false-positive cases).

  • Protocol: Run the standard reaction (e.g., styrene cyclopropanation). At 20% conversion, add a drop of elemental mercury (Hg).

  • Interpretation:

    • Reaction Stops: The catalyst was likely heterogeneous (Hg amalgamates the nanoparticles).

    • Reaction Continues: The catalyst is homogeneous (Tpm complex is the active species).[1]

    • Alternative: Use substoichiometric poisons like PPh3 (0.1 equiv) which bind stronger to nanoparticles than the Tpm complex.

Electronic Profiling (CO Probe)

To empirically prove the "Tpm Effect" (increased electrophilicity):

  • Synthesize the carbonyl adduct:

    
     vs 
    
    
    
    .
  • Measure IR

    
    .
    
  • Target Data: Tpm complexes typically show

    
     shifted to higher wavenumbers (e.g., >2100 cm⁻¹) compared to Tp, indicating less metal-to-ligand back-bonding and a more positive metal center.
    
Kinetic Isotope Effect (KIE)

Determine if C-H bond breaking is the rate-determining step (RDS).

  • Compare rates (

    
    ) using deuterated substrates (e.g., 
    
    
    
    vs
    
    
    in C-H insertion).
  • Expected Value: A primary KIE (

    
    ) suggests C-H activation is the RDS. A value near 1 suggests the formation of the metal-carbene is the RDS.
    

Part 3: Case Study & Protocol

Reaction: Copper(I)-Catalyzed Carbene Insertion into C-H Bonds (Alkane Functionalization). Catalyst:


 (where Tpm* = tris(3,5-dimethylpyrazolyl)methane).[2]
Detailed Experimental Protocol

Step 1: Catalyst Pre-activation

  • In a glovebox (

    
     atmosphere), weigh 
    
    
    
    (0.05 mmol, 5 mol%).
  • Dissolve in dry Dichloromethane (DCM) (5 mL). Note: Tpm complexes are often insoluble in non-polar hydrocarbons.

Step 2: Substrate Addition

  • Add the substrate (e.g., cyclohexane or THF) in excess (1.0 mmol).

  • Add an internal standard (e.g., dodecane) for GC/NMR quantification.

Step 3: Carbene Source Introduction

  • Dissolve Ethyl Diazoacetate (EDA) (1.0 mmol) in DCM (2 mL).

  • Critical Step: Add EDA slowly via syringe pump (1 mL/hour) to the catalyst/substrate mixture.

    • Reasoning: High concentrations of EDA lead to homocoupling (fumarate/maleate formation). Slow addition forces the diazo compound to react with the metal center.

Step 4: Monitoring & Quenching

  • Monitor diazo consumption via IR (disappearance of

    
     stretch at ~2100 cm⁻¹).
    
  • Upon completion, filter through a short plug of silica to remove the copper catalyst.

  • Analyze via GC-MS or

    
     NMR.
    
Mechanism Visualization: The Carbene Cycle

CatalyticCycle PreCat Pre-Catalyst [Tpm-Cu(NCMe)]+ Active Active Species [Tpm-Cu]+ PreCat->Active - NCMe Diazo Diazo Adduct [Tpm-Cu(N2CHCO2Et)]+ Active->Diazo + N2CHCO2Et Carbene Metal Carbene [Tpm-Cu=CHCO2Et]+ Diazo->Carbene - N2 (Rate Limiting) Product Product Release (C-H Insertion) Carbene->Product + Substrate (R-H) Product->Active Regeneration

Figure 2: Proposed catalytic cycle for Tpm-Cu mediated carbene transfer. The formation of the electrophilic metal-carbene intermediate is the critical step enabled by the Tpm ligand.

Part 4: Troubleshooting & Optimization

IssueRoot CauseOptimization Strategy
Low Yield / High Homocoupling Diazo concentration too high; Catalyst not electrophilic enough.Decrease diazo addition rate. Switch to a more electron-deficient Tpm ligand (e.g., brominated pyrazoles).
Catalyst Decomposition Tpm ligand dissociation (neutral binding is weaker than anionic Tp).Add excess free Tpm ligand (1-2 equiv) to the reaction mixture to shift equilibrium toward the complex.
Induction Period Slow displacement of the precatalyst ligand (e.g., MeCN).Use a more labile weakly coordinating anion (WCA) like

or remove the nitrile ligand under vacuum before use.
Insolubility Ionic nature of

.
Switch solvent to 1,2-dichloroethane (DCE) or use a lipophilic counter-anion (

).

References

  • Pérez, P. J., et al. (2015).[3] "Copper–Carbene Intermediates in the Copper-Catalyzed Functionalization of O–H Bonds." Angewandte Chemie International Edition.

  • Dias, H. V. R., et al. (2006). "Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands." Inorganic Chemistry.

  • Caballero, A., et al. (2019). "Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications." Dalton Transactions.

  • Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Imperial College Press.

Sources

Comparative Guide: Steric and Electronic Modulation in Scorpionate Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of tris(pyrazolyl)borate (Tp) and tris(pyrazolyl)methane (Tpm) ligands—collectively known as "scorpionates."[1] These ligands are ubiquitous in bioinorganic modeling and catalysis due to their predictable binding modes. However, the precise tuning of their steric bulk (to enforce monomeric structures) and electronic density (to modulate metal redox potentials) is often treated empirically rather than systematically.

This document compares the performance of various scorpionate generations, providing quantitative markers (carbonyl stretching frequencies, cone angles) and validated protocols to assist researchers in selecting the optimal ligand scaffold for drug development (e.g., radiopharmaceuticals) and catalytic applications.

Part 1: The Scorpionate Architecture

The "scorpionate" motif functions as a facial (


), tridentate chelator.[2] The ligand grabs the metal with two "pincers" (pyrazole nitrogens) and stings with the third, occupying three coordination sites (typically 

symmetry).
Structural Tuning Knobs

The versatility of the Tp ligand arises from the ability to substitute the pyrazole ring at positions 3, 4, and 5.

  • Position 3 (Proximal): The "Gatekeeper." Controls steric access to the metal center.

  • Position 4 (Distal): The "Electronic Tuner." Affects electron density with minimal steric impact.

  • Position 5 (Bridge): Affects the "B-N" bond stability and has minor steric/electronic influence.

Diagram 1: Ligand Architecture & Numbering

ScorpionateStructure Boron Boron/Carbon Bridge (Apical Position) Pz1 Pyrazole Ring 1 Boron->Pz1 Pz2 Pyrazole Ring 2 Boron->Pz2 Pz3 Pyrazole Ring 3 Boron->Pz3 Metal Metal Center (M) Pz1->Metal N-M Bond R3 R3 Position (STERIC CONTROL) Controls Cone Angle Pz1->R3 R4 R4 Position (ELECTRONIC CONTROL) Remote Tuning Pz1->R4 R5 R5 Position (STABILITY) Protects B-N Bond Pz1->R5 Pz2->Metal Pz3->Metal

Caption: Structural decomposition of the Tp ligand showing the critical R3 steric gatekeeper and R4 electronic tuner positions.

Part 2: Comparative Analysis of Effects

Steric Modulation (The Enforcer)

Steric bulk is primarily used to prevent the formation of coordinatively saturated, catalytically inactive dimers (e.g.,


 sandwiches).

Mechanism: Bulky groups at the 3-position increase the Tolman Cone Angle (


). When 

, the formation of

complexes becomes sterically impossible, enforcing a 1:1 Ligand:Metal ratio (essential for enzyme modeling).
LigandR3 SubstituentR5 SubstituentCone Angle (

)
Structural Consequence
Tp HH~180°Forms stable

sandwiches (often inactive).
Tp* MeMe~220°Standard. Prevents dimerization for large metals; allows it for small metals.
Tp

t-ButylH~260°The "Enforcer." Enforces tetrahedral geometry. Prevents dimerization universally.
Tp

PhenylH~240°Creates a "hydrophobic pocket" around the metal (ideal for bio-mimicry).
Electronic Tuning (The Fine Adjustment)

Once the structure is enforced by sterics, the reactivity (Lewis acidity/redox potential) is tuned electronically.

Metric: The Carbonyl Stretching Frequency (


) in Copper(I) Carbonyl complexes (

) is the gold standard.
  • Lower

    
      = More backbonding (
    
    
    
    ) = More Electron Rich Metal (Ligand is a strong donor).
  • Higher

    
      = Less backbonding = More Electron Deficient Metal  (Ligand is a weak donor/acceptor).
    
LigandElectronic Nature

(

) in

Interpretation
Tp

Strong Donor (+I effect)~2056Very electron-rich metal center. Stabilizes high oxidation states.[3]
Tp Moderate Donor~2066Balanced profile.
Tp Baseline~2083Reference standard.
Tp

Strong Acceptor (-I effect)~2130Electron-poor metal. Increases Lewis acidity (good for catalysis).
Tpm Neutral Charge (Methane)~2100+Weaker donor than anionic Tp. Metal is more electrophilic.

Part 3: Decision Matrix & Experimental Protocols

Diagram 2: Ligand Selection Logic

LigandSelection Start Start: Define Application Q1 Is the target metal prone to forming inactive dimers (e.g., Fe, Co, Mn)? Start->Q1 Branch1_Yes High Steric Bulk Required (Use 3-tBu or 3-Ph) Q1->Branch1_Yes Yes Branch1_No Standard Sterics Sufficient (Use Tp or Tp*) Q1->Branch1_No No Q2 Is the goal to stabilize a HIGH oxidation state? Branch1_Yes->Q2 Branch1_No->Q2 Branch2_Yes Maximize Electron Donation (Use Alkyl groups: Tp*, Tp-tBu) Q2->Branch2_Yes Yes Branch2_No Goal: Lewis Acid Catalysis? Q2->Branch2_No No Branch3_Yes Use Electron Withdrawing Groups (Tp-CF3, Tp-Br) or Neutral Tpm Branch2_No->Branch3_Yes Yes

Caption: Decision tree for selecting the appropriate scorpionate ligand based on metal coordination tendencies and desired electronic state.

Protocol A: Synthesis of KTp* (Potassium tris(3,5-dimethylpyrazolyl)borate)

The workhorse ligand. This protocol ensures high purity, critical for crystallization.

Reagents:

  • Potassium Borohydride (

    
    )[3][4][5]
    
  • 3,5-Dimethylpyrazole (

    
    ) - Must be in 4-fold excess.
    

Methodology:

  • Melt Phase: In a round-bottom flask connected to a gas bubbler, mix

    
     (1.0 eq) and 
    
    
    
    (4.0 eq).
  • Heating: Heat the neat mixture to 220°C . The solid will melt.

  • H2 Evolution: Observe vigorous bubbling (

    
     gas). Monitor until evolution ceases (approx. 2-3 hours). Note: Incomplete evolution yields the bis-substituted 
    
    
    
    ligand.
  • Workup: Cool to 80°C. Pour the melt into toluene (removes excess pyrazole). Filter the white precipitate.

  • Purification: Wash the precipitate with hot toluene. Recrystallize from acetonitrile.

  • Validation (IR): Check for

    
     at ~2500 
    
    
    
    . Absence of peaks >3000
    
    
    confirms no N-H (free pyrazole) remains.
Protocol B: Assessing Electronic Donor Power (The Copper Carbonyl Test)

To objectively compare a new ligand's electronic effect against the standard.

  • Complexation: React

    
     with 
    
    
    
    in DCM under CO atmosphere (1 atm).
  • Isolation: Precipitate the white solid

    
    .
    
  • Measurement: Record IR spectrum (solid state or DCM solution).

  • Analysis: Compare

    
     to the standard 
    
    
    
    value (2066
    
    
    ).
    • 
      : Ligand is electron-withdrawing.
      
    • 
      : Ligand is electron-donating.
      

Part 4: Applications in Drug Development

Radiopharmaceuticals (Technetium-99m)

Scorpionates are vital for Technetium-99m imaging.[6][7] The


 core reacts rapidly with scorpionates to form stable, lipophilic cations suitable for myocardial perfusion imaging.
  • Advantage: The tridentate nature prevents ligand dissociation in vivo (kinetic stability).

  • Tuning: Functionalizing the 4-position with a targeting vector (e.g., RGD peptide) allows for tumor-specific imaging without disturbing the metal binding site.

Metallo-Enzyme Inhibitors

Zinc-dependent enzymes (e.g., Matrix Metalloproteinases) can be modeled using


 complexes.
  • Insight: Research shows that hydrophobic 3-phenyl groups mimic the enzyme pocket, protecting the active site from solvent water, thereby creating a more accurate "hydrophobic channel" model for testing inhibitor binding kinetics.

References

  • Trofimenko, S. (1986). "The coordination chemistry of pyrazolylborate ligands." Chemical Reviews, 93(3), 943-980. Link

  • Parkin, G. (2002). "The bioinorganic chemistry of zinc: synthetic analogues of zinc enzymes that feature tripodal ligands." Chemical Communications, (18), 1971-1985. Link

  • Dias, C. M., et al. (2018). "Technetium Complexes and Radiopharmaceuticals with Scorpionate Ligands." Molecules, 23(8), 1983. Link

  • Kitajima, N., & Tolman, W. B. (1995). "Biomimetic Chemistry of Copper." Progress in Inorganic Chemistry, 43, 419-531. Link

  • Santos, I., et al. (2005). "Rhenium and technetium tricarbonyl complexes anchored by pyrazolyl-based scorpionates." Journal of Organometallic Chemistry, 690(8), 1935-1946. Link

Sources

A Senior Application Scientist's Guide to X-ray Crystallography for Molecular Structure Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of structural biology and drug development, the precise determination of a molecule's three-dimensional (3D) structure is paramount. It is the bedrock upon which we understand function, elucidate mechanisms of action, and design novel therapeutics. Among the techniques available for this purpose, X-ray crystallography stands as the historical gold standard, providing atomic-resolution insights that have been foundational to countless scientific breakthroughs, including the very structure of DNA.[1][2] This guide offers an in-depth, experience-driven comparison of X-ray crystallography with its principal alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM), grounded in the practical realities of the laboratory.

The Enduring Power of a High-Resolution Snapshot

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal from the way it diffracts an incident beam of X-rays.[1][3] The fundamental principle lies in the ordered arrangement of molecules within a crystal. This periodic array acts as a three-dimensional diffraction grating for X-rays. By measuring the angles and intensities of the diffracted beams, a crystallographer can generate a 3D map of electron density within the crystal and, from that, deduce the positions of individual atoms.[4][5][6] The result is a static, high-resolution model of the molecule's structure, which is indispensable for applications like structure-based drug design and understanding precise molecular interactions.[6]

The Crystallographic Workflow: A Journey from Solution to Structure

Obtaining a crystal structure is a multi-step process that requires patience, precision, and often, a bit of artistry. Each step is critical for the success of the next, forming a self-validating chain from purified molecule to a refined atomic model.

Experimental Protocol: The Path to a High-Quality Crystal Structure

1. Step One: Crystallization - The Art and Science of Order

The most significant bottleneck in X-ray crystallography is obtaining high-quality, well-ordered crystals.[7] This requires a protein sample that is of exceptionally high purity (>99%), stable, and homogeneous.[8] The goal is to slowly bring a solution of the molecule to a state of supersaturation, where the formation of a crystal is thermodynamically favorable.[8][9]

  • Methodology: Vapor Diffusion

    • Preparation : Prepare a reservoir solution containing a high concentration of a precipitating agent (e.g., polyethylene glycol, ammonium sulfate).[10]

    • The Drop : On a cover slip (for hanging drop) or a platform (for sitting drop), mix a small volume (typically 1-2 µL) of the purified protein solution with an equal volume of the reservoir solution.[8][10]

    • Equilibration : Seal the chamber containing the drop and the reservoir. Over time, water vapor will slowly diffuse from the drop to the more concentrated reservoir solution.[10][11]

    • Nucleation & Growth : This gradual increase in the concentration of both the protein and the precipitant in the drop pushes the system towards supersaturation, ideally leading to the formation of single, well-ordered crystals over days or weeks.[9][11]

  • Causality : The slow pace of vapor diffusion is crucial. Rapid precipitation would lead to an amorphous solid, not an ordered crystal. The screen of various precipitants, pH levels, and additives is an empirical search for the precise chemical environment that favors the specific intermolecular contacts required for crystal lattice formation.

2. Step Two: X-ray Diffraction Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is exposed to an intense beam of X-rays to generate a diffraction pattern.[4]

  • Methodology:

    • Cryo-protection : The crystal is briefly soaked in a solution containing a cryo-protectant (like glycerol or ethylene glycol) to prevent ice crystal formation during freezing.

    • Mounting and Freezing : The crystal is picked up in a small loop and flash-frozen in liquid nitrogen. This minimizes radiation damage during data collection.

    • Data Collection : The frozen crystal is mounted on a goniometer and placed in a monochromatic X-ray beam, often at a synchrotron facility for high intensity.[4] The crystal is rotated, and a series of diffraction patterns, composed of regularly spaced spots called reflections, are recorded on a detector.[1][4][9]

  • Causality : Freezing the crystal reduces the thermal motion of the atoms, leading to a sharper, higher-resolution diffraction pattern.[12] Synchrotron sources provide X-ray beams that are orders of magnitude more brilliant than laboratory sources, enabling data collection from smaller or more weakly diffracting crystals.

3. Step Three: Data Processing and Structure Solution

The recorded diffraction images are processed to determine the electron density map of the molecule.

  • Methodology:

    • Indexing and Integration : Software is used to index the reflections, determining the crystal's unit cell dimensions and symmetry, and to measure the intensity of each spot.[12]

    • Solving the Phase Problem : The intensities provide the amplitudes of the structure factors, but the phase information is lost during the experiment.[5] This "phase problem" is a central challenge. Common solutions include:

      • Molecular Replacement (MR) : If a structure of a homologous protein is known, it can be used as a search model to calculate initial phases.[5][13]

      • Anomalous Dispersion (SAD/MAD) : By incorporating heavy atoms or selenomethionine, the subtle differences in diffraction at specific X-ray wavelengths can be used to calculate the phases from scratch.[5]

    • Electron Density Calculation : Once initial phases are obtained, a Fourier transform is used to calculate the initial electron density map.[4][12]

  • Causality : The Fourier transform is the mathematical operation that converts the reciprocal-space information of the diffraction pattern into the real-space information of the electron density map.[12] The accuracy of the initial phases directly impacts the interpretability of this map.

4. Step Four: Model Building and Refinement

This is an iterative process of building an atomic model into the electron density map and refining it to best fit the experimental data.

  • Methodology:

    • Model Building : A biochemically plausible atomic model of the molecule is manually or automatically fitted into the electron density map using graphical software.[13]

    • Refinement : The model is computationally refined to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. This process minimizes a value called the R-factor.[12][14]

    • Validation : A small subset of reflections (5-10%), the "test set," is excluded from the refinement process. The R-free value is the R-factor calculated against this test set.[15] A low R-free that is close to the R-work (the R-factor for the data used in refinement) indicates a good, unbiased model and prevents overfitting.[15][16] The model's geometry is also checked using tools that analyze bond lengths, angles, and protein backbone conformations (Ramachandran plot).[17]

  • Causality : Refinement adjusts the atomic coordinates and thermal parameters (B-factors) to minimize the difference between the observed and calculated structure factors.[12] R-free serves as a crucial cross-validation metric; if a model is "overfit" to the working data, the R-free will be significantly higher than the R-work, signaling a potential problem with the model.[15][18]

dot digraph "X-ray_Crystallography_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

// Nodes Protein [label="High-Purity Protein (>99%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystallization [label="Step 1: Crystallization\n(Vapor Diffusion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crystal [label="Single Crystal", fillcolor="#FBBC05", fontcolor="#202124"]; DataCollection [label="Step 2: Data Collection\n(Synchrotron X-ray Source)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diffraction [label="Diffraction Pattern\n(Reflections)", fillcolor="#FBBC05", fontcolor="#202124"]; DataProcessing [label="Step 3: Data Processing\n(Indexing, Integration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phasing [label="Phase Determination\n(e.g., Molecular Replacement)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Map [label="Electron Density Map", fillcolor="#FBBC05", fontcolor="#202124"]; ModelBuilding [label="Step 4: Model Building\n& Refinement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validation [label="Validation\n(R-free, Geometry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalModel [label="Final 3D Structure\n(PDB Deposition)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Protein -> Crystallization; Crystallization -> Crystal [label="Success"]; Crystal -> DataCollection; DataCollection -> Diffraction; Diffraction -> DataProcessing; DataProcessing -> Phasing [label="Intensities"]; Phasing -> Map [label="Amplitudes + Phases"]; Map -> ModelBuilding; ModelBuilding -> Validation [dir=both, label="Iterative Process"]; Validation -> FinalModel; } enddot Caption: The experimental workflow for X-ray crystallography.

Comparative Analysis: Choosing the Right Tool for the Job

While powerful, X-ray crystallography is not always the optimal choice. The nature of the biological question and the properties of the sample dictate the best approach. Here, we compare it to NMR and cryo-EM.

X-ray Crystallography vs. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique used to obtain information about the structure and dynamics of molecules in solution.[19] Unlike crystallography's static picture, NMR can reveal how a molecule moves and interacts in a near-physiological state.[20] It relies on the magnetic properties of atomic nuclei, measuring distances between specific atoms to calculate a family of structures that are consistent with the data.[19][21]

FeatureX-ray CrystallographyNMR Spectroscopy
Principle X-ray diffraction from a crystal[22]Nuclear spin resonance in a magnetic field[20]
Sample State Solid (Single Crystal)[7]Solution[20]
Sample Purity Very high (>99%) required for crystallization[8]High purity required, contaminants can obscure spectra
Sample Amount mg quantities (protein dependent)mg quantities, often requires isotopic labeling (¹⁵N, ¹³C)[23]
Size Limitation No theoretical upper limitPractically limited to smaller proteins (<50 kDa)[20][24]
Resolution Typically 1-3.5 Å (atomic resolution)[25]Lower resolution, provides an ensemble of structures
Key Strength Unparalleled atomic resolution for well-ordered systems.[2][7]Provides information on molecular dynamics and flexibility in solution.[19][26]
Key Limitation Requires well-diffracting crystals, which can be difficult to obtain; provides a static average structure.[7][27]Limited to smaller, soluble proteins; structure calculation is complex.[23][24]
X-ray Crystallography vs. Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has undergone a "resolution revolution," making it a formidable tool for structural biology.[28][29] In cryo-EM, purified samples are flash-frozen in a thin layer of non-crystalline (vitreous) ice.[28][30] A transmission electron microscope is then used to take hundreds of thousands of 2D projection images of the individual particles in different orientations. These images are then computationally combined to reconstruct a 3D model.[31]

FeatureX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Principle X-ray diffraction from a crystalElectron imaging of vitrified single particles[28]
Sample State Solid (Single Crystal)Solution, then frozen in vitreous ice[32]
Sample Purity Very high (>99%) requiredHigh purity is important, but can tolerate some heterogeneity
Sample Amount mg quantitiesµg quantities (significantly less than crystallography)
Size Limitation No theoretical upper limitMore effective for large molecules and complexes (>50 kDa)[30][31]
Resolution Typically 1-3.5 ÅTypically 2-5 Å, can reach sub-2 Å in ideal cases[30]
Key Strength Highest resolution for suitable targets; well-established methodology.[7]Can handle large, complex, or flexible molecules that resist crystallization; requires less material.[28][32][33]
Key Limitation Crystallization is a major bottleneck; potential for crystal packing artifacts.[7]Resolution is often lower than crystallography; data processing is computationally intensive.[33]

dot digraph "Technique_Selection_Guide" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=diamond, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; end_node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

// Decision Nodes q1 [label="Can it be crystallized?"]; q2 [label="Is the complex >100 kDa\nor highly flexible?"]; q3 [label="Is the protein <50 kDa and\nsoluble?"]; q4 [label="Is atomic resolution\n( <2.0Å ) required?"]; q5 [label="Is solution dynamics\ninformation needed?"];

// End Nodes (Techniques) Xray [label="X-ray Crystallography", fillcolor="#EA4335"]; CryoEM [label="Cryo-EM", fillcolor="#4285F4"]; NMR [label="NMR Spectroscopy", fillcolor="#34A853"];

// Edges q1 -> q4 [label="Yes"]; q1 -> q2 [label="No"]; q4 -> Xray [label="Yes"]; q4 -> q2 [label="No"]; q2 -> CryoEM [label="Yes"]; q2 -> q3 [label="No"]; q3 -> q5 [label="Yes"]; q3 -> Xray [label="No\n(Consider Crystallography)"]; q5 -> NMR [label="Yes"]; q5 -> Xray [label="No\n(Consider Crystallography)"]; } enddot Caption: A decision guide for selecting a structural biology technique.

Interpreting the Data: Key Validation Metrics

A deposited crystal structure is only as reliable as the data and refinement behind it. As a researcher, it is critical to assess the quality of a structural model.

  • Resolution : This is a measure of the level of detail in the electron density map.[5][25] A resolution of 3 Å allows for tracing the protein backbone, while a resolution of 1.5 Å allows for clearly distinguishing individual atoms. Lower numbers indicate higher resolution.[25]

  • R-work / R-free : These values measure the agreement between the structural model and the experimental diffraction data.[18][25] For protein structures, R-work values are typically in the range of 14-25%.[25] The R-free should be close to the R-work (within a few percent). A large gap between them suggests overfitting of the model to the data.[16]

  • Ramachandran Plot : This plot assesses the geometric quality of a protein model by analyzing the conformation of its backbone dihedral angles (phi and psi). A good structure should have over 95% of its residues in the "favored" or "allowed" regions of the plot.[17]

Conclusion: An Integrated and Complementary Approach

X-ray crystallography, NMR spectroscopy, and cryo-EM are not mutually exclusive competitors but rather a complementary suite of tools for the structural biologist.[34] X-ray crystallography remains the premier method for achieving the highest possible atomic resolution for molecules that can be crystallized.[7][35] Its ability to precisely define ligand binding modes and water networks is unparalleled. However, for large, dynamic assemblies or proteins that defy crystallization, cryo-EM now provides a powerful alternative.[33] NMR, in turn, offers the unique ability to study molecular dynamics and interactions in their native solution state.[34][36] The ultimate choice of technique depends on a careful analysis of the specific scientific question, the size and biochemical properties of the molecule, and the level of detail required. A truly comprehensive understanding often emerges from the integration of data from more than one of these powerful methods.[34]

References

  • Wikipedia. Nuclear magnetic resonance spectroscopy of proteins. [Link]

  • Cavalli, A., Salvatella, X., Vendruscolo, M., & Dobson, C. M. (2007). Protein structure determination from NMR chemical shifts. Proceedings of the National Academy of Sciences, 104(23), 9615-9620. [Link]

  • Study.com. NMR Spectroscopy & Protein Structure Determination. [Link]

  • Peti, W., Meiler, J., Brüschweiler, R., & Griesinger, C. (2002). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 99(20), 12698-12703. [Link]

  • JoVE. Protein Crystallization for X-ray Crystallography. [Link]

  • Duke University. Introduction to NMR spectroscopy of proteins. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • RCSB PDB. Methods for Determining Atomic Structures. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • Technology Networks. Cryo Electron Microscopy: Principle, Strengths, Limitations and Applications. [Link]

  • BenchSci. Protein Crystallization: Methods & Applications. [Link]

  • SCV. Introduction to X-Ray Structure Analysis and Refinement. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Wiley Online Library. Developments, applications, and prospects of cryo‐electron microscopy. [Link]

  • International Journal of Pharmaceutical Sciences and Research. X Ray Crystallography. [Link]

  • Wikipedia. Cryogenic electron microscopy. [Link]

  • RCSB PDB. Learn: Videos: X-ray Crystallography. [Link]

  • SlidePlayer. Protein X-ray Crystallography : Basic Aspects. [Link]

  • JoVE. Video: Protein Crystallization for X-ray Crystallography. [Link]

  • Vaia. X-ray Crystallography: Diffraction & Theory. [Link]

  • PubMed. The Advantages and Limitations of Protein Crystal Structures. [Link]

  • Sciencevivid. X-ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. [Link]

  • RCSB PDB. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • PubMed Central. Estimation of the quality of refined protein crystal structures. [Link]

  • EBSCO. X-ray Determination Of Molecular Structure | Physics | Research Starters. [Link]

  • Mathematical Crystallography Class Notes. Crystal Structure Determination & Refinement. [Link]

  • Nano Imaging Services. Unraveling the Mysteries of the Molecular World: Structural Biology Techniques. [Link]

  • SpringerLink. Protein Structure Validation and Analysis with X-Ray Crystallography. [Link]

  • YouTube. Methods for Determining Atomic Structures: X-ray Crystallography (from PDB-101). [Link]

  • kbDNA. Structural Characterization Methods: NMR, X-Ray Crystallography. [Link]

  • AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. [Link]

  • Current Biology. Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]

  • Chemgapedia. Comparison of NMR and X-ray crystallography. [Link]

  • Quora. What are the advantages and disadvantages of x-rays and electrons to study crystal structures?. [Link]

  • RWTH Aachen University. Phase analysis and structure refinement. [Link]

  • PubMed Central. Limitations and lessons in the use of X-ray structural information in drug design. [Link]

  • Wikipedia. R-factor (crystallography). [Link]

  • ResearchGate. Data collection and refinement statistics for X-ray crystallography. [Link]

  • ResearchGate. On the validation of crystallographic symmetry and the quality of structures. [Link]

  • Acta Crystallographica Section D. Bias in cross-validated free R factors: mitigation of the effects of non-crystallographic symmetry. [Link]

  • Bernhard Rupp. Crystallography 101. [Link]

Sources

Comparative Guide: Neutral (Tpm) vs. Anionic (Tp) Scorpionate Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing neutral vs anionic scorpionate ligands in catalysis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the design of transition metal catalysts, the choice between Tris(pyrazolyl)borate (Tp, anionic) and Tris(pyrazolyl)methane (Tpm, neutral) ligands represents a critical decision point. While often described as isoelectronic analogues, their divergence in charge imposes fundamental differences on the metal center’s electrophilicity, redox potential, and coordination stability.

  • Tp (Anionic): Creates electron-rich, neutral metal complexes. Ideal for stabilizing high-oxidation-state intermediates (e.g., bioinorganic oxidation models) and enforcing steric protection to prevent catalyst dimerization.

  • Tpm (Neutral): Generates cationic, highly electrophilic metal complexes. Superior for Lewis acid catalysis and electrophilic activation (e.g., carbene transfer), but prone to forming catalytically inactive "sandwich" complexes (

    
    ) unless sterically engineered.
    

Part 1: Structural & Electronic Anatomy

The "Isoelectronic" Trap

While both ligands present a facial (


), 6-electron donor set (

) to the metal, the bridgehead atom (Boron vs. Carbon) dictates the global charge.
FeatureTp Ligands (Anionic) Tpm Ligands (Neutral)
Formula


Complex Charge (with

)
Neutral (

)
Cationic (

)
Donor Ability Strong

-donor (Electron Rich)
Moderate

-donor (Electron Poor)
Metal Electrophilicity LowHigh
Redox Potential (

)
Negative shift (Stabilizes

)
Positive shift (Destabilizes

)
CO Stretching (

)
Lower (High back-bonding)Higher (Low back-bonding)
The "Sandwich" Instability

A major operational difference is the stability of the active species.

  • Tp: The negative charge creates electrostatic repulsion, discouraging the formation of bis-ligand complexes (

    
    ) with monovalent metals. This naturally favors the open, active mono-ligand species (
    
    
    
    ).
  • Tpm: Being neutral, Tpm lacks this electrostatic brake. Without significant steric bulk (e.g., 3,5-dimethyl or tert-butyl substitution), Tpm readily forms thermodynamically stable, catalytically dead bis-ligand "sandwich" complexes (

    
    ).
    

SandwichEffect cluster_Tp Anionic Tp System cluster_Tpm Neutral Tpm System Tp_M [Tp-M-L] Active Catalyst Tp_Sandwich [M(Tp)2]- (Rare/Unstable) Tp_M->Tp_Sandwich Blocked by Charge Repulsion Tpm_M [Tpm-M-L]+ Active Catalyst Tpm_Sandwich [M(Tpm)2]2+ (Thermodynamic Sink) Tpm_M->Tpm_Sandwich Favored without Steric Bulk

Caption: The "Sandwich" trap. Tpm systems require steric bulk to prevent the formation of inactive bis-ligand species, whereas Tp systems are naturally protected by charge.

Part 2: Critical Case Studies

Case Study A: Copper-Catalyzed Carbene Transfer (Cyclopropanation)

This reaction relies on the formation of a copper-carbene intermediate.[1] The electrophilicity of the carbene carbon determines the rate of reaction with olefins.

  • Tpm Advantage: The cationic nature of

    
     renders the metal center more Lewis acidic. This pulls electron density away from the carbene carbon, making it more electrophilic and reactive toward nucleophilic alkenes.
    
  • Tp Advantage: The neutral

    
     platform allows for fine-tuning of the reaction pocket. Tp-based catalysts often show superior cis-diastereoselectivity due to specific steric gearing that is harder to replicate in the cationic Tpm manifold.
    

Mechanistic Pathway:

Cyclopropanation cluster_note Ligand Effect Precursor Catalyst Precursor [L-Cu(NCMe)] Carbene Cu-Carbene Intermediate [L-Cu=CH-R] Precursor->Carbene + Diazo, - N2 (Rate Limiting) Diazo Diazoalkane (N2=CH-R) Diazo->Carbene Product Cyclopropane Carbene->Product + Olefin (Carbene Transfer) Olefin Olefin Substrate Olefin->Product Note Tpm (Cationic): Faster rate (More Electrophilic) Tp (Neutral): Better Selectivity (Steric Control)

Caption: General catalytic cycle for cyclopropanation. Tpm enhances the electrophilicity of the Cu-Carbene intermediate.

Case Study B: Bioinorganic Oxidation Models ( Activation)

In modeling enzymes like hemocyanin, the ability to access


 or 

states is vital.
  • Tp (Anionic): The strong donor capacity and negative charge stabilize high-valent Cu species.

    
     complexes react with 
    
    
    
    to form stable peroxo or superoxo species.
  • Tpm (Neutral): The cationic charge makes oxidation to

    
     thermodynamically more difficult (higher redox potential). Tpm complexes are often used to study the instability of such intermediates or to model sites with lower electron density.
    

Part 3: Experimental Protocols

Synthesis of Cationic

Note: Tpm* denotes tris(3,5-dimethylpyrazolyl)methane. The methyl groups are essential to prevent sandwich formation.

Reagents:

  • 
     ligand (prepared via Peterson rearrangement or chloroform phase transfer).
    
  • 
     (Tetrakis(acetonitrile)copper(I) hexafluorophosphate).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Protocol:

  • Preparation: In a glovebox or under Argon, dissolve

    
     (1.0 equiv) in anhydrous DCM (
    
    
    
    ).
  • Addition: Add a solution of

    
     (1.0 equiv) in DCM dropwise to the copper solution. Crucial: Do not add excess ligand to avoid 
    
    
    
    formation.
  • Reaction: Stir at room temperature for 1 hour. The solution typically remains colorless or turns pale yellow.

  • Isolation: Concentrate the solution to ~20% volume in vacuo. Precipitate the complex by adding anhydrous diethyl ether.

  • Purification: Filter the white solid, wash with ether (

    
    ), and dry under vacuum.
    
  • Validation:

    
     NMR (
    
    
    
    ) should show a single set of pyrazole resonances, distinct from free ligand.
Synthesis of Neutral

Note: Tp* denotes hydrotris(3,5-dimethylpyrazolyl)borate.

Reagents:

  • 
     (Potassium salt of the ligand).
    
  • 
     (Copper(I) iodide).
    
  • Ethylene gas (

    
    ).
    

Protocol:

  • Setup: Flame-dry a Schlenk flask and cycle with Ethylene gas 3 times. Maintain an ethylene atmosphere.

  • Mixing: Add

    
     (1.0 equiv) and 
    
    
    
    (1.0 equiv) to the flask.
  • Solvent: Add anhydrous DCM via syringe.

  • Reaction: Stir vigorously under ethylene for 4 hours. The insoluble inorganic salts (

    
    ) will precipitate, and the product will dissolve.
    
  • Filtration: Filter the mixture through Celite under an ethylene atmosphere (or Argon) to remove

    
    .
    
  • Crystallization: Layer the filtrate with pentane or hexanes. Store at -20°C.

  • Product: White crystals of

    
     are obtained.
    

Part 4: Data Summary & Comparison

Electronic Probes (Carbonyl Complexes)

The


 stretching frequency (

) in

complexes is a direct measure of electron density at the metal.
ComplexCharge

(

)
Interpretation

Neutral~2066High back-bonding (Electron Rich Metal)

Cationic~2115Low back-bonding (Electron Poor Metal)
Catalytic Performance: Cyclopropanation (Representative Data)

Reaction: Styrene + Ethyl Diazoacetate (EDA)


 Cyclopropane
Catalyst SystemActive Species ChargeYield (%)Diastereoselectivity (cis:trans)Mechanism Note
TpCu Neutral85-95High cis-bias (>80:20)Kinetically controlled by steric pocket
[TpmCu]+ Cationic90-98Moderate (Mixture)Faster rates due to electrophilicity; lower steric control
[Cu(OTf)] Cationic (Ref)60-70Low (trans-bias)Reference for "naked" cation
Redox Potentials (vs. )

Measured in


 or 

.
Ligand System

(

)
Stability of Oxidized Species
Tp (Anionic) -0.15 V to +0.20 VHigh (Stabilizes

)
Tpm (Neutral) +0.60 V to +0.90 VLow (Strong oxidant, hard to access)

References

  • Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Imperial College Press, 1999.

  • Dias, H. V. R., et al. "Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands." Inorganic Chemistry, 2006.

  • Pérez, P. J., et al. "Copper(I)-Homoscorpionate Catalysts for the Preferential, Kinetically Controlled Cis Cyclopropanation of α-Olefins." Journal of the American Chemical Society, 2002.[2]

  • Reger, D. L. "Tris(pyrazolyl)methane Ligands: The Neutral Analogs of Tris(pyrazolyl)borate Ligands." Comments on Inorganic Chemistry, 1999.

  • Mainroff, G. M., et al. "Reversible Metalation and Catalysis with a Scorpionate-like Metallo-ligand in a Metal–Organic Framework." Journal of the American Chemical Society, 2018.[2]

Sources

A Senior Application Scientist's Guide to In Silico ADMET Profiling of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold and the ADMET Imperative

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2][3][4] A significant number of FDA-approved drugs, ranging from anti-inflammatory agents like celecoxib to targeted cancer therapies such as crizotinib, feature a pyrazole core.[2][4] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, can engage in various non-covalent interactions with biological targets, making it a highly sought-after motif in drug design.[1][2]

However, the journey of a promising pyrazole derivative from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. A significant contributor to late-stage clinical trial failures is an unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[5] Therefore, an early and comprehensive assessment of a compound's ADMET properties is not just beneficial but essential for de-risking drug discovery projects and optimizing resource allocation. In silico ADMET profiling has emerged as an indispensable tool in this endeavor, offering rapid and cost-effective predictions of a molecule's pharmacokinetic and toxicological fate.[6][7][8]

This guide provides a comparative analysis of in silico tools and methodologies for ADMET profiling of novel pyrazole derivatives, grounded in scientific principles and practical application. We will explore the causality behind experimental choices, present a detailed workflow, and offer insights into interpreting the generated data to make informed decisions in the drug discovery pipeline.

The Landscape of In Silico ADMET Prediction: A Comparative Overview

A plethora of computational tools are available for ADMET prediction, each with its unique strengths and underlying algorithms. The choice of tool often depends on the specific research question, available resources, and the desired depth of analysis. These tools can be broadly categorized into free web-based servers and commercial software platforms.

Tool/PlatformKey ADMET Properties PredictedUnderlying MethodologyAccessibilityKey Strengths & Considerations
SwissADME Physicochemical properties, Lipinski's Rule of 5, solubility, Caco-2 permeability, P-gp substrate, CYP inhibition, drug-likeness.[9]Combination of predictive models including QSAR and rule-based systems.Free Web ServerUser-friendly interface, provides a "Bioavailability Radar" for a quick overview of drug-likeness. Excellent for initial screening.
pkCSM A wide range of ADMET properties including absorption (intestinal, skin permeability), distribution (BBB penetration, plasma protein binding), metabolism (CYP substrate/inhibitor), excretion (total clearance), and toxicity (AMES, hERG inhibition, hepatotoxicity).[9][10]Graph-based signatures and machine learning models.Free Web ServerComprehensive prediction of a large number of endpoints. Provides quantitative predictions for many parameters.
ADMETlab 3.0 Extensive coverage of ADMET properties, physicochemical characteristics, and medicinal chemistry friendliness.[5]Deep learning (DMPNN) and machine learning models.[5]Free Web ServerOffers API functionality and decision support.[5] Continuously updated with improved models.[5]
SuperCYPsPred Predicts inhibition specificity for five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4).[11][12][13]Rule-based C5.0 algorithm and machine learning (Random Forest).[12][14]Free Web ServerSpecialized for CYP inhibition prediction, providing structural rulesets for interpretation.[14][15]
ADMET Predictor® Over 175 properties including solubility, logD, pKa, CYP and UGT metabolism, and key toxicity endpoints like Ames mutagenicity and DILI.[16]AI/Machine Learning models trained on extensive proprietary and public datasets.[16]Commercial SoftwareHigh accuracy and extensive capabilities including PBPK simulations.[16] Suitable for in-depth lead optimization.

A Practical Workflow for In Silico ADMET Profiling of a Novel Pyrazole Derivative

To illustrate the practical application of in silico ADMET profiling, we will walk through a step-by-step protocol using a combination of freely available web servers: SwissADME for an initial broad assessment and pkCSM for a more detailed toxicity and pharmacokinetic prediction.

Our hypothetical novel pyrazole derivative is "Pyraceptin-7a" .

Step 1: Initial Druglikeness and Physicochemical Assessment with SwissADME

Causality: The initial step in evaluating a potential drug candidate is to assess its fundamental physicochemical properties and its adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five.[17][18][19][20] These rules are empirical guidelines that help in identifying compounds with a higher probability of good oral bioavailability.[17][20]

Protocol:

  • Navigate to the SwissADME web server.

  • Input the SMILES (Simplified Molecular Input Line Entry System) string of "Pyraceptin-7a" into the query box.

  • Click "Run" to initiate the analysis.

  • Examine the output, paying close attention to the following parameters:

    • Lipinski's Rule of Five: Check for any violations. An orally active drug generally has no more than one violation of the following criteria: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[17][18][20]

    • Physicochemical Properties: Note the molecular weight, logP, water solubility, and topological polar surface area (TPSA). TPSA is a good indicator of a molecule's ability to permeate cell membranes.

    • Pharmacokinetics: Review the predictions for GI absorption (high or low) and whether the compound is a P-glycoprotein (P-gp) substrate. P-gp is an efflux pump that can limit the absorption of drugs.[21]

    • Drug-likeness: Assess the "Bioavailability Score."

    • Medicinal Chemistry: Look at the "PAINS" (Pan-Assay Interference Compounds) alerts, which can indicate potential for non-specific interactions in bioassays.

Interpretation: The results from SwissADME will provide a rapid initial assessment of the "drug-likeness" of Pyraceptin-7a. A compound with no Lipinski violations, good predicted GI absorption, and no PAINS alerts is a more promising starting point.

Step 2: In-depth ADMET Profiling with pkCSM

Causality: While SwissADME provides a good overview, a more detailed toxicological and pharmacokinetic assessment is crucial. pkCSM offers a broader range of predictions, including key toxicity endpoints like Ames mutagenicity and hERG inhibition, which are critical for early safety assessment.

Protocol:

  • Access the pkCSM web server.

  • Enter the SMILES string for "Pyraceptin-7a".

  • Click "Predict" to run the calculations.

  • Systematically analyze the predicted ADMET properties:

    • Absorption:

      • Caco-2 Permeability: This is an in vitro model for predicting human intestinal absorption.[22][23][24][25] A higher predicted Papp value suggests better absorption.

    • Distribution:

      • Blood-Brain Barrier (BBB) Permeability: This is crucial for CNS-targeting drugs but can be an undesirable side effect for peripherally acting drugs.[26][27][28][29][30]

    • Metabolism:

      • CYP450 Inhibition: Check for potential inhibition of key CYP isoforms (e.g., CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.[11]

    • Toxicity:

      • AMES Toxicity: This predicts the mutagenic potential of the compound.[31][32][33][34][35] A positive result is a significant red flag.

      • hERG I Inhibition: Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias (long QT syndrome).[6][7][36][37][38] This is a critical safety parameter to assess.

      • Hepatotoxicity: Predicts the potential for drug-induced liver injury.

Interpretation: The pkCSM results will provide a more comprehensive risk profile for Pyraceptin-7a. A compound that is predicted to be non-mutagenic, a non-inhibitor of hERG, and has a low potential for hepatotoxicity is more likely to have a favorable safety profile.

Visualizing the In Silico ADMET Workflow and Decision-Making

To better illustrate the process, the following diagrams outline the workflow and the decision-making logic based on the in silico ADMET predictions.

ADMET_Workflow cluster_0 Initial Screening cluster_1 Detailed Profiling cluster_2 Decision & Next Steps Novel_Pyrazole Novel Pyrazole Derivative (e.g., Pyraceptin-7a) SwissADME SwissADME Analysis Novel_Pyrazole->SwissADME Lipinski Lipinski's Rule of 5 Physicochemical Properties Initial Pharmacokinetics SwissADME->Lipinski pkCSM pkCSM Analysis Lipinski->pkCSM ADMET_Properties Absorption (Caco-2) Distribution (BBB) Metabolism (CYP Inhibition) Toxicity (AMES, hERG) pkCSM->ADMET_Properties Decision Go/No-Go Decision ADMET_Properties->Decision Lead_Optimization Lead Optimization (Chemical Modification) Decision->Lead_Optimization Favorable Profile In_Vitro_Testing In Vitro ADMET Assays Decision->In_Vitro_Testing Promising Profile Discard Discard Compound Decision->Discard Unfavorable Profile

Caption: Workflow for in silico ADMET profiling of a novel pyrazole derivative.

Decision_Tree Start In Silico ADMET Profile of Novel Pyrazole Derivative hERG hERG Inhibition? Start->hERG AMES AMES Mutagenicity? hERG->AMES No Redesign Redesign/Discard hERG->Redesign Yes Lipinski Multiple Lipinski Violations? AMES->Lipinski No AMES->Redesign Yes CYP_hERG Significant CYP Inhibition and/or hERG Liability? Lipinski->CYP_hERG No Lipinski->Redesign Yes Proceed Proceed to In Vitro Validation CYP_hERG->Proceed No CYP_hERG->Redesign Yes

Caption: Decision-making tree based on key in silico ADMET predictions.

Conclusion and Future Perspectives

In silico ADMET profiling is a powerful, data-driven approach that enables medicinal chemists to make more informed decisions early in the drug discovery process. For novel pyrazole derivatives, these computational tools provide invaluable insights into their potential pharmacokinetic and toxicological properties, guiding lead optimization efforts and increasing the likelihood of identifying viable drug candidates.

It is crucial to remember that in silico predictions are models of reality, not reality itself. They are best used as a filtering and prioritization tool, and promising candidates must always be validated through subsequent in vitro and in vivo experimental assays. As machine learning and artificial intelligence algorithms continue to evolve and are trained on larger, higher-quality datasets, the predictive power of in silico ADMET tools will undoubtedly continue to improve, further streamlining the path from a novel pyrazole derivative to a new medicine.

References

  • Vertex AI Search. In silico prediction of hERG potassium channel blockage by chemical category approaches.
  • Wikipedia. Lipinski's rule of five.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Springer. Development of an in silico model for predicting efflux substrates in Caco-2 cells.
  • Simulations Plus. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction.
  • ResearchGate. Pyrazole Scaffold: A Remarkable Tool in Drug Development.
  • ACS Publications. Development of an In Silico Prediction Model for P-glycoprotein Efflux Potential in Brain Capillary Endothelial Cells toward the Prediction of Brain Penetration.
  • PMC. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism.
  • ACS Publications. Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations.
  • PLOS One. Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model.
  • Bentham Science. Pyrazole and its Derivatives: Chemistry and Biological Importance.
  • Future Science. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • PubMed. In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies.
  • MDPI. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • ResearchGate. ML based QSAR Models for Prediction of Pharmacological Permeability of Caco-2 Cell.
  • PubMed. In silico prediction of hERG inhibition.
  • Sigma-Aldrich. Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption.
  • SlideShare. Lipinski's Rule of 5 and drug-likeness.
  • PMC. Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches.
  • PMC. Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models.
  • RSC Publishing. QSPR model for Caco-2 cell permeability prediction using a combination of HQPSO and dual-RBF neural network.
  • PMC. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics.
  • Frontiers. Computational Tool for Fast in silico Evaluation of hERG K+ Channel Affinity.
  • Frontiers. Development of QSAR models to predict blood-brain barrier permeability.
  • Oxford Academic. LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM.
  • Journal of Nuclear Medicine. Prediction of blood-brain barrier penetration of PET CNS drugs enabled by explainable machine learning.
  • Circulation: Arrhythmia and Electrophysiology. Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG (Human Ether-à-go-go-Related Gene) Channel–Drug Binding Kinetics and Multichannel Pharmacology.
  • Oxford Academic. CypRules: a rule-based P450 inhibition prediction server.
  • ProteinIQ. Lipinski's Rule of 5 Calculator - Free Online Drug-Likeness Screening.
  • IMR Press. In silico predictions of genotoxicity for aromatic amines.
  • Arabian Journal of Chemistry. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents.
  • ACS Publications. ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates.
  • ACS Publications. Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database.
  • ADMET-AI. ADMET-AI.
  • Bioaccess. Understanding the lipinski rule of 5 in Drug Discovery.
  • Environmental Mutagenesis. In silico the Ames Mutagenicity Predictive Model of Environment.
  • Oxford Academic. SuperCYPsPred—a web server for the prediction of cytochrome activity.
  • University of Hertfordshire. Identification of substrates of P-Glycoprotein using in-silico methods.
  • Semantic Scholar. COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO).
  • Taylor & Francis Online. In Silico Prediction of hERG Inhibition.
  • PubMed. CypRules: A Rule-Based P450 Inhibition Prediction Server.
  • Sygnature Discovery. ADMET Prediction Software.
  • PubMed. In silico model for mutagenicity (Ames test), taking into account metabolism.
  • SuperCYPsPred. SuperCYPsPred.
  • Protheragen. ADMET Prediction.
  • Toxicity Benchmark. Toxicity Benchmark.
  • Oxford Academic. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support.
  • Johns Hopkins University. Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents.
  • Indian Journal of Pharmaceutical Education and Research. Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors.

Sources

Benchmarking New Scorpionate Ligands Against Established Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of the Scorpion Pincer

For over 50 years, Trofimenko’s hydridotris(pyrazolyl)borate (Tp) and its methylated derivative Tp* have served as the "gold standard" for tridentate, monoanionic spectator ligands. They are the benchmark against which all facial capping ligands are measured.

However, modern applications in bioinorganic modeling (e.g., zinc metalloenzymes) and tunable catalysis (e.g., alkane oxidation) demand more than the rigid


 symmetry of Tp. This has led to the rise of Heteroscorpionates  (mixed donor sets like 

,

) and Tris(oxazolinyl)borates (ToM) .

This guide provides a rigorous framework for benchmarking these "New Generation" ligands against the established Tp/Tp* class, focusing on electronic donor power, steric buried volume, and catalytic fidelity.

Electronic Benchmarking: Quantifying Donor Power

The most reliable method to benchmark the electronic parameter of a new scorpionate is not through theoretical DFT alone, but through the Infrared Spectroscopy of Carbonyl Reporters .

The Carbonyl Probe Method

By synthesizing the tricarbonyl complex


, we can utilize the CO stretching frequency (

) as a direct measure of electron density at the metal center.
  • Logic: Higher electron donation from the scorpionate (

    
    ) 
    
    
    
    increased back-bonding to CO
    
    
    orbitals
    
    
    weakening of C=O bond
    
    
    lower
    
    
    .
Comparative Data: Established vs. New Generation

The following table benchmarks the electronic donor capabilities of classic homoscorpionates against modern heteroscorpionates and neutral analogs using Rhenium(I) and Manganese(I) carbonyl reporters.

Ligand ClassLigand NameDonor SetCharge

(avg) [Re] (cm⁻¹)

(avg) [Mn] (cm⁻¹)
Electronic Character
Established Tp

(Pyrazolyl)
-11951 1964 Strong

-donor
Established Tp (3,5-Me)

(Pyrazolyl)
-11940 1955 Very Strong

-donor (+I effect)
New (Neutral) Tpm

(Pyrazolyl)
01973 1988 Weaker (Cationic complex reduces back-bonding)
New (Hetero) bpza

(Acetate)
-11952 1971 Moderate; Carboxylate is harder/less donating than Pz
New (Hetero) pz2TTP

(Phosphine)
01965 1976 Tunable; P-donor adds

-acceptor character
New (Oxazoline) ToM

(Oxazoline)
-1< 1940 < 1955 Ultra-Strong ; More donating than Tp

Key Insight: The ToM (Tris(oxazolinyl)borate) ligands exhibit lower


 frequencies than even Tp*, indicating superior electron-donating capacity. Conversely, Tpm  (Tris(pyrazolyl)methane) complexes, being cationic, show significantly higher frequencies, making them more electrophilic and susceptible to nucleophilic attack—a desirable trait for certain Lewis acid catalyses.

Steric Benchmarking: Beyond Cone Angle

The classic "Tolman Cone Angle" is often insufficient for tridentate ligands. The modern standard is Percent Buried Volume (


) , calculated from X-ray crystallographic data (typically using a 3.5 Å sphere radius).
The Steric Hierarchy
  • Tp (Standard): Moderate steric protection. Open active site.

  • Tp* (Bulky): Methyl groups at the 3-position create a "picket fence," blocking dimerization and stabilizing reactive intermediates.

  • ToM (Bowl-Shaped): The oxazoline rings create a deep, chiral "bowl." While Tp* substituents point outward, ToM substituents can wrap around the metal.

    • Result: ToM ligands often force a trigonal bipyramidal geometry in 5-coordinate complexes, whereas Tp* favors square pyramidal.[1][2]

Visualization: Ligand Selection Logic

The following decision tree assists in selecting the correct ligand class based on the desired steric and electronic outcome.

LigandSelection Start Target Complex Properties Charge Charge Requirement? Start->Charge Neutral Neutral Ligand (Tpm) Charge->Neutral Cationic Complex Desired Anionic Anionic Ligand (Borate) Charge->Anionic Neutral Complex Desired Symmetry Symmetry/Donor Needs? Anionic->Symmetry C3v Homoscorpionate (C3v) Symmetry->C3v Robust Spectator Mixed Heteroscorpionate (Cs/C1) Symmetry->Mixed Bio-modeling (N2S, N2O) Sterics Steric Profile? C3v->Sterics Std Standard (Tp) Sterics->Std Open Site Bulk Bulky (Tp*) Sterics->Bulk Kinetic Stabilization Bowl Bowl-Shape (ToM) Sterics->Bowl Chiral/Deep Cavity

Figure 1: Decision matrix for selecting between established (Tp, Tp) and new (ToM, Tpm, Heteroscorpionate) ligands.*

Functional Case Studies

Case A: Oxidative Catalysis (ToM vs. Tp*)

In the oxidation of cyclohexane using mCPBA (meta-chloroperbenzoic acid):

  • Tp* Cobalt Complexes: Show moderate activity. The square pyramidal geometry allows substrate access but can suffer from oxidative degradation.

  • ToM Cobalt Complexes: The "bowl" shape protects the metal center more effectively, and the stronger electron donation (see Section 2) facilitates the cleavage of the O-O bond in the oxidant.

  • Outcome: ToM complexes demonstrate a faster initial reaction rate and higher alcohol selectivity compared to Tp* analogs.

Case B: Bioinorganic "Mutagenesis" (Heteroscorpionates)

Zinc metalloenzymes often feature a


 or 

coordination environment.
  • Tp (N3): Incorrectly models these sites as

    
    .
    
  • Heteroscorpionates (

    
    , 
    
    
    
    ):
    Ligands like bpza (bis(pyrazolyl)acetate) or bmmp (bis(mercaptomethyl)pyrazolyl) accurately mimic the mixed donor sets.
  • Validation: Comparison of bond lengths (Zn-S vs Zn-N) in these complexes against Protein Data Bank (PDB) entries for enzymes like Liver Alcohol Dehydrogenase (LADH) confirms that heteroscorpionates provide higher structural fidelity than homoscorpionates.

Experimental Protocols

Protocol 1: Synthesis of a Heteroscorpionate ( Type)

Objective: Synthesize a bis(pyrazolyl)methane derivative with a thioether arm to model


 active sites.

Reagents:

  • Bis(pyrazol-1-yl)methane (bpm)

  • n-Butyllithium (2.5 M in hexanes)

  • Diphenyl disulfide (

    
    )
    
  • Dry THF (Tetrahydrofuran)

Workflow:

  • Lithiation: Dissolve bpm (1.0 eq) in dry THF at -78°C under Argon. Add n-BuLi (1.1 eq) dropwise. The solution will turn yellow/orange, indicating the formation of the carbanion

    
    .
    
  • Equilibration: Stir for 1 hour at -78°C.

  • Electrophile Addition: Cannulate a solution of diphenyl disulfide (1.0 eq) in THF into the reaction mixture.

  • Quench: Allow to warm to Room Temperature (RT) overnight. Quench with saturated

    
    .
    
  • Extraction: Extract with

    
    , dry over 
    
    
    
    , and recrystallize from Hexane/DCM.
Protocol 2: The Carbonyl Benchmarking Assay

Objective: Determine the electronic parameter (


) of the new ligand.

Workflow:

  • Complexation: React the Ligand (

    
    ) with 
    
    
    
    in refluxing toluene for 4 hours.
    • 
       (Note: If L is anionic, Br is displaced as salt).
      
  • Purification: Filter the precipitate (if ionic) or evaporate and sublime (if neutral).

  • Measurement: Prepare a solution in

    
     (DCM).
    
    • Critical Step: Do not use KBr pellets, as solid-state packing effects shift frequencies. Solution IR is required for accurate benchmarking.

  • Analysis: Record the IR spectrum. Identify the

    
     (symmetric) and 
    
    
    
    (asymmetric) bands. Calculate the average.

Benchmarking Workflow Diagram

BenchmarkingWorkflow cluster_0 Phase 1: Synthesis & Structure cluster_1 Phase 2: Electronic Profiling cluster_2 Phase 3: Functional Validation Syn Ligand Synthesis Xray X-Ray Crystallography Syn->Xray Complex Synthesize M(CO)3 Adduct Syn->Complex Vbur Calculate %V_bur Xray->Vbur Cat Catalytic Screen (e.g., Oxidation) Vbur->Cat IR Solution IR (DCM) Complex->IR CV Cyclic Voltammetry Complex->CV IR->Cat Compare Compare vs Tp* Cat->Compare

Figure 2: Standardized workflow for benchmarking new scorpionate ligands.

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.
  • Burzlaff, N. (2000). "Model complexes for zinc-containing enzymes." Biomimetic chemistry using heteroscorpionates. Link

  • Clavero, P., et al. (2016). "A Family of Homo- and Heteroscorpionate Ligands: Applications to Bioinorganic Chemistry." Inorganica Chimica Acta. (Comparison of N3 vs N2X donor sets). Link

  • Rong, Y., et al. (2017). "Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects." (Defines %Vbur methodology). Nature. Link

  • Hikichi, S., et al. (2018). "Cobalt(II) Complexes with N,N,N-Scorpionates: Comparison of Tp* vs. ToM." Molecules. (Direct benchmarking of ToM vs Tp* in catalysis). Link

  • Papish, E. T., et al. (2024). "Group 7 carbonyl complexes of a PNN-heteroscorpionate ligand."[3] Dalton Transactions. (Recent electronic benchmarking data for Mn/Re carbonyls). Link

Sources

Safety Operating Guide

Tris(1-methyl-1H-pyrazol-5-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: Tris(1-methyl-1H-pyrazol-5-yl)methanol

Executive Summary & Hazard Assessment

This compound is a tripodal "scorpionate" ligand used primarily in coordination chemistry to stabilize transition metals.[1] While specific commercial Safety Data Sheets (SDS) for this exact derivative are rare due to its specialized research nature, its safety profile is derived from the parent Tris(pyrazolyl)methane (Tpm) and 1-methyl-1H-pyrazole precursors.[1]

Core Safety Directive: Treat this compound as a Skin/Eye/Respiratory Irritant and a precursor to NOx emissions upon combustion. If the ligand has been used in a reaction, the waste stream is dictated by the metal (e.g., Cu, Zn, Co) it is complexed with, not just the organic ligand itself.

Hazard Profile (Derived)
ParameterClassificationHazard Statement
Health Irritant (Category 2)H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Reactivity Stable SolidLow: Non-pyrophoric. Compatible with standard organic solvents (DCM, MeCN, MeOH).
Combustion Nitrogen-RichWarning: Emits toxic nitrogen oxides (NOx) and carbon monoxide upon incineration.
RCRA Status Non-ListedNot P-listed or U-listed. Regulated based on characteristics (e.g., if dissolved in flammable solvents).

Waste Characterization & Segregation

Effective disposal requires segregating the "Virgin/Pure" ligand from "Process Waste" (metal complexes). Use the following decision matrix to assign the correct waste stream.

Table 1: Waste Stream Assignment
State of MaterialContaminantsWaste Stream ClassificationDisposal Method
Solid (Pure) NoneNon-Regulated Organic Solid High-Temperature Incineration
Solid (Complex) Transition Metals (Cu, Co, Ni, etc.)[1]Solid Hazardous Waste (Toxic) Incineration with Ash Capture
Solution Halogenated Solvents (DCM, Chloroform)Halogenated Organic Waste Fuel Blending / Incineration
Solution Non-Halogenated (MeOH, Acetone)Flammable Organic Waste Fuel Blending

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Why: Pyrazole ligands are often used with metal salts that may be hygroscopic or reactive.

  • Quenching: If the ligand was used with reactive metal precursors (e.g., metal hydrides or alkyls), quench the reaction mixture with Isopropanol (IPA) or Methanol under an inert atmosphere (Argon/Nitrogen) before disposal.

  • Precipitation: For metal-ligand complexes in solution, attempt to precipitate the solid using a non-solvent (e.g., Hexanes or Ether) to reduce the volume of liquid hazardous waste.

Phase 2: Packaging & Labeling

Why: "Unknown" white powders are the #1 cause of disposal delays and high costs.

  • Solids: Transfer solids into a clear, wide-mouth HDPE (High-Density Polyethylene) jar. Do not use glass for final waste storage to prevent breakage during transport.

  • Liquids: Use chemically compatible carboys (Nalgene/HDPE). Leave 10% headspace for thermal expansion.

  • Labeling:

    • DO NOT label simply as "Scorpionate Ligand."

    • DO label as: "this compound - Organic Irritant."

    • If metals are present, add: "Contains Heavy Metals: [Name of Metal]."

Phase 3: Container Management (The "Triple Rinse" Rule)

Regulatory Context: Under EPA 40 CFR § 261.7, a container is considered "RCRA Empty" only after specific cleaning.

  • Emptying: Pour out all flowable material.

  • Rinsing: Rinse the original container three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Hazardous Waste container (Stream B), not down the drain.

  • Defacing: Cross out the original label and mark "EMPTY" before discarding the glass/plastic bottle in standard trash (or glass recycling if permitted).

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of this compound waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid Waste StateCheck->Liquid Solution/Mother Liquor MetalCheck Contains Metals? (Cu, Zn, Co, etc.) Solid->MetalCheck No No MetalCheck->No Pure Ligand Yes Yes MetalCheck->Yes Complex PureSolid Stream A: Organic Solid Waste (Incineration) MetalSolid Stream C: Solid Toxic Waste (Heavy Metal) SolventCheck Solvent Type? Liquid->SolventCheck Halo Stream B1: Halogenated Waste (DCM, CHCl3) SolventCheck->Halo Halogenated NonHalo Stream B2: Flammable Waste (MeOH, Acetone) SolventCheck->NonHalo Non-Halogenated No->PureSolid Yes->MetalSolid

Figure 1: Decision matrix for segregating pyrazole-based ligand waste streams to ensure regulatory compliance.

Scientific Rationale & Compliance

Why Incineration? Landfilling nitrogen-rich heterocycles is discouraged due to the potential for leaching into groundwater. High-temperature incineration (


) ensures the complete destruction of the pyrazole ring system. The nitrogen content requires the incineration facility to use specific scrubbers to capture NOx gases, preventing atmospheric pollution.

Why Segregate Metals? While the organic ligand burns off, transition metals (Copper, Zinc, Cobalt) do not. They concentrate in the incinerator ash. If mixed with standard organic waste, this ash can become "Hazardous Waste" due to metal leaching (TCLP test failure). Segregating metal-containing waste allows the facility to route it to specific burners with ash capture and stabilization protocols.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). 40 CFR § 261.7 - Residues of hazardous waste in empty containers. Electronic Code of Federal Regulations. Retrieved October 26, 2025, from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Tris(1-pyrazolyl)methane.[2] Retrieved October 26, 2025, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(1-methyl-1H-pyrazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
Tris(1-methyl-1H-pyrazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.